5,7-Dihydroxy-2-isopropylchromone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-propan-2-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of 5,7-Dihydroxy-2-isopropylchromone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic and efficient chemical synthesis pathway for 5,7-Dihydroxy-2-isopropylchromone, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is grounded in well-established organic chemistry principles, prioritizing accessibility of starting materials, high-yield reactions, and methodological robustness. This document will delve into the causal reasoning behind the selection of each synthetic step, provide detailed experimental protocols, and offer insights gleaned from extensive experience in synthetic organic chemistry. All claims and protocols are substantiated with citations to authoritative literature.
Introduction and Strategic Overview
5,7-Dihydroxy-2-isopropylchromone is a substituted chromone, a class of heterocyclic compounds known for a wide range of biological activities. The structural motif of a chromone core with hydroxyl and isopropyl substituents suggests potential applications in areas such as antioxidant, anti-inflammatory, and anticancer research. The development of a reliable and scalable synthesis is paramount for enabling further investigation into its therapeutic potential.
The synthetic strategy outlined herein is a convergent two-stage process. The first stage focuses on the preparation of the key building block, 2,4,6-trihydroxyacetophenone, from a readily available and inexpensive starting material, phloroglucinol. The second stage involves the construction of the chromone ring system with the desired isopropyl substituent at the C-2 position via a base-catalyzed condensation reaction followed by an acid-catalyzed intramolecular cyclization.
The chosen pathway is designed for efficiency and adaptability, allowing for potential future modifications to synthesize a library of related analogues for structure-activity relationship (SAR) studies.
Synthesis Pathway Visualization
The overall synthetic pathway can be visualized as a two-step sequence starting from phloroglucinol.
Caption: Overall synthetic route to 5,7-Dihydroxy-2-isopropylchromone.
Stage 1: Synthesis of 2,4,6-Trihydroxyacetophenone
The synthesis of the key intermediate, 2,4,6-trihydroxyacetophenone, is achieved through the Hoesch reaction, a classic method for the acylation of electron-rich phenols.
Mechanistic Rationale and Experimental Causality
The Hoesch reaction involves the condensation of a nitrile with a polyhydroxyphenol in the presence of a Lewis acid catalyst, typically zinc chloride, and gaseous hydrogen chloride. Phloroglucinol is an ideal substrate for this reaction due to the high electron density of the aromatic ring, which is strongly activated by the three hydroxyl groups. This high reactivity allows the acylation to proceed under relatively mild conditions.
The choice of acetonitrile as the acylating agent is strategic as it directly introduces the required acetyl group. Zinc chloride acts as a Lewis acid, activating the nitrile towards nucleophilic attack by the phloroglucinol. The subsequent hydrolysis of the resulting ketimine intermediate yields the desired acetophenone.
Detailed Experimental Protocol
Materials:
-
Phloroglucinol (anhydrous)
-
Acetonitrile (anhydrous)
-
Zinc chloride (fused, powdered)
-
Dry hydrogen chloride gas
-
Diisopropyl ether
-
Distilled water
-
Ice-salt bath
Procedure:
-
A mixture of dry phloroglucinol (1.0 eq), anhydrous acetonitrile (3.5 eq), and finely powdered fused zinc chloride (0.02 eq) is suspended in diisopropyl ether in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride guard tube.
-
The flask is cooled in an ice-salt bath to 0 °C.
-
A stream of dry hydrogen chloride gas is passed through the stirred suspension for 4-5 hours, ensuring the temperature is maintained at 0 °C.
-
The reaction mixture is then stored in a refrigerator overnight to allow for the complete precipitation of the ketimine hydrochloride intermediate.
-
The supernatant ether is decanted, and the orange-yellow precipitate is washed with fresh diisopropyl ether.
-
The solid intermediate is transferred to a round-bottom flask, and distilled water is added.
-
The mixture is refluxed with stirring for 2 hours to effect hydrolysis.
-
The solution is cooled to room temperature and then allowed to stand overnight.
-
The resulting pale yellow needles of 2,4,6-trihydroxyacetophenone are collected by filtration, washed with cold water, and dried under vacuum.[1]
Data Presentation
| Reactant | Molar Ratio | Purity | Expected Yield |
| Phloroglucinol | 1.0 | >99% | - |
| Acetonitrile | 3.5 | Anhydrous | - |
| Zinc Chloride | 0.02 | Fused | - |
| Product | |||
| 2,4,6-Trihydroxyacetophenone | - | >99% | ~95% |
Stage 2: Synthesis of 5,7-Dihydroxy-2-isopropylchromone
The construction of the chromone ring is achieved via a Claisen condensation of 2,4,6-trihydroxyacetophenone with ethyl isobutyrate, followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale and Experimental Causality
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[2] In this case, we are performing a "crossed" Claisen condensation between the ketone (2,4,6-trihydroxyacetophenone) and the ester (ethyl isobutyrate).
The choice of sodium hydride as the base is critical. It is a strong, non-nucleophilic base that will deprotonate the most acidic proton of the acetophenone, which is one of the phenolic hydroxyl groups, to form a phenoxide. While enolate formation from the methyl ketone is also possible, the phenoxide formation is rapid. The subsequent intramolecular acylation is less likely than the intermolecular reaction with the more electrophilic ethyl isobutyrate. A more plausible pathway involves the formation of the enolate of the acetophenone, which then acts as the nucleophile.
The enolate of 2,4,6-trihydroxyacetophenone attacks the carbonyl group of ethyl isobutyrate. The resulting β-diketone intermediate is then subjected to acidic conditions. The acid catalyzes an intramolecular nucleophilic attack of a phenolic hydroxyl group onto one of the ketone carbonyls, followed by dehydration to form the stable, aromatic chromone ring system.
An alternative, and often higher-yielding, approach is the Baker-Venkataraman rearrangement .[3][4][5] This would involve an initial acylation of one of the hydroxyl groups of 2,4,6-trihydroxyacetophenone with isobutyryl chloride to form an ester. This ester would then undergo a base-catalyzed rearrangement to the same β-diketone intermediate, which is then cyclized under acidic conditions. For the purpose of this guide, we will focus on the more direct Claisen condensation approach.
Detailed Experimental Protocol
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl isobutyrate
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous THF is added dropwise at reflux. The mixture is refluxed for an additional hour.
-
After cooling to room temperature, ethyl isobutyrate (1.5 eq) is added dropwise, and the resulting solution is stirred for 24 hours at room temperature.[6]
-
The reaction is carefully quenched by the slow addition of water and then acidified with 2M HCl.
-
The crude product containing the intermediate β-diketone is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude intermediate is dissolved in glacial acetic acid, and a catalytic amount of concentrated hydrochloric acid is added.
-
The solution is heated to reflux (approximately 120 °C) for 1 hour.
-
While still hot, the reaction mixture is poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure 5,7-Dihydroxy-2-isopropylchromone.
Data Presentation
| Reactant | Molar Ratio | Purity | Expected Yield |
| 2,4,6-Trihydroxyacetophenone | 1.0 | >99% | - |
| Sodium Hydride | 4.0 | 60% dispersion | - |
| Ethyl isobutyrate | 1.5 | >98% | - |
| Product | |||
| 5,7-Dihydroxy-2-isopropylchromone | - | >98% | 60-70% (over two steps) |
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and frequently cited synthetic methodologies in organic chemistry.[6][7][8] The success of each step can be readily monitored and validated using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Melting Point Analysis: To assess the purity of the final product.
The expected yields are based on literature precedents for similar transformations. Deviations from these yields may indicate issues with reagent purity, reaction conditions, or work-up procedures, prompting a systematic troubleshooting process.
Conclusion and Future Directions
This technical guide has detailed a robust and efficient two-stage synthesis of 5,7-Dihydroxy-2-isopropylchromone. The pathway leverages the Hoesch reaction for the synthesis of the key 2,4,6-trihydroxyacetophenone intermediate, followed by a Claisen condensation and acid-catalyzed cyclization to construct the final chromone ring. The rationale behind the choice of reagents and reaction conditions has been thoroughly explained to provide a deeper understanding of the underlying chemical principles.
The presented methodology is not only a reliable route to the target molecule but also serves as a versatile platform for the synthesis of other 2-alkyl-5,7-dihydroxychromone derivatives. By substituting ethyl isobutyrate with other esters in the Claisen condensation step, a diverse library of analogues can be generated for further biological evaluation. This will be invaluable for researchers in drug discovery aiming to explore the structure-activity relationships of this promising class of compounds.
References
-
Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992. [Link]
-
Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
- Google Patents. (2017).
-
Wikipedia. (2023). Baker–Venkataraman rearrangement. [Link]
-
Name Reactions. (n.d.). Baker-Venkatraman Rearrangement. [Link]
-
Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives. Rhodes University. [Link]
-
Looker, J. H., McMechan, J. H., & Mader, J. W. (1978). An amine solvent modification of the Kostanecki-Robinson reaction. Application to the synthesis of flavonols. The Journal of Organic Chemistry, 43(12), 2344–2347. [Link]
-
Belen'kaya, E. A., et al. (2017). Synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one and its azo derivatives. Russian Journal of General Chemistry, 87(8), 1836-1841. [Link]
-
Taylor, R. D., & Grotjahn, D. B. (2012). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Tetrahedron Letters, 53(1), 105-107. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
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discovery and history of 5,7-Dihydroxy-2-isopropylchromone
5,7-Dihydroxy-2-isopropylchromone: A Convergence of Polyketide Biosynthesis and Neuropharmacology
Executive Summary
5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9) is a rare, naturally occurring polyphenolic scaffold that bridges the chemical diversity of terrestrial plants (Hypericum spp.) and marine/endophytic actinobacteria (Streptomyces spp.).[1] Historically overshadowed by its 2-methyl analogs, this molecule has recently emerged as a high-value target in neuropharmacology due to its potent, selective, and reversible inhibition of Monoamine Oxidase A (MAO-A) (IC50 = 2.70 µM). This guide details its discovery, structural elucidation, dual-origin biosynthesis, and scalable chemical synthesis for drug development applications.
Chemical Architecture & Properties
The molecule features a benzopyrone core characteristic of chromones, distinguished by a specific isopropyl substitution at the C-2 position. This steric bulk at C-2 is critical for its selectivity profile against MAO-A vs. MAO-B.
| Property | Data |
| IUPAC Name | 5,7-Dihydroxy-2-(propan-2-yl)-4H-chromen-4-one |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 96552-59-9 |
| Appearance | Yellowish crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |
| Key Pharmacophore | 5-OH and 7-OH (H-bond donors); C-4 Carbonyl (H-bond acceptor); 2-Isopropyl (Hydrophobic interaction) |
Discovery & Isolation History
The discovery of 5,7-Dihydroxy-2-isopropylchromone reveals a parallel evolution in secondary metabolism across kingdoms.
Phase I: Phytochemical Screening (1990s)
Initial isolation was achieved from the aerial parts of Hypericum species (e.g., H. japonicum, H. seniawinii). In these plants, the compound often co-occurs with its glycosides (e.g., 8-β-D-glucoside) and is associated with the plant's defense mechanism against viral pathogens (e.g., EBV).
Phase II: Microbial Mining (2010s - Present)
A significant resurgence in interest occurred when the compound was isolated from Streptomyces aculeolatus MS1-6 (an endophyte) and the marine-derived Streptomyces sp. CNQ-031 .
-
Significance: This re-discovery in bacteria allowed for more rigorous bioactivity profiling, identifying its neuroprotective potential. The bacterial production suggests a Type III Polyketide Synthase (PKS) pathway that mimics plant flavonoid biosynthesis.
Biosynthesis: The Type III PKS Pathway
Understanding the biosynthesis is crucial for metabolic engineering. Unlike flavonoids that use cinnamoyl-CoA, this chromone utilizes a branched-chain starter unit derived from amino acid catabolism (Valine).
Mechanism
-
Starter Unit: Isobutyryl-CoA (derived from Valine).
-
Extender Unit: 3 molecules of Malonyl-CoA .
-
Enzyme: Pentaketide Chromone Synthase (PCS) or a specific Type III PKS.
-
Cyclization: Claisen condensation followed by tautomerization.
Figure 1: Biosynthetic conversion of L-Valine to the chromone scaffold via Type III PKS.
Chemical Synthesis (Laboratory Scale)
For drug development, isolation from natural sources is low-yield. The Baker-Venkataraman Rearrangement provides a robust, scalable synthetic route.
Protocol: 4-Step Synthesis
Step 1: Acylation of Phloracetophenone
-
Reagents: 2,4,6-Trihydroxyacetophenone, Isobutyryl chloride, Pyridine.
-
Conditions: 0°C to RT, 4h.
-
Product: 2,4-Di(isobutyryloxy)-6-hydroxyacetophenone (Ester intermediate).
Step 2: Baker-Venkataraman Rearrangement
-
Reagents: KOH, Pyridine (or t-BuOK/THF).
-
Conditions: 60°C, 2h.
-
Mechanism: Base-catalyzed intramolecular Claisen condensation.
-
Product: 1,3-Diketone intermediate (beta-diketone).
Step 3: Cyclization
-
Reagents: Glacial Acetic Acid, Conc. H₂SO₄ (catalytic).
-
Conditions: Reflux, 1h.
-
Product: 7-Hydroxy-2-isopropyl-5-isobutyryloxychromone (Partial product).
Step 4: Hydrolysis (Deprotection)
-
Reagents: NaOH (aq), EtOH.
-
Conditions: Reflux, 30 min.
-
Final Product: 5,7-Dihydroxy-2-isopropylchromone.[1][2][3][4][5][6][7][8][9]
Figure 2: Chemical synthesis workflow ensuring regioselectivity at C-2.
Biological Profile & Mechanism of Action[1][12]
Neuropharmacology: MAO-A Inhibition
The compound acts as a reversible, competitive inhibitor of Monoamine Oxidase A (MAO-A).
-
Selectivity Index (SI): ~10.0 (Selectivity for MAO-A over MAO-B).
-
IC50 (MAO-A): 2.70 µM.
-
Ki Value: 0.94 µM.
-
Mechanism: The 5,7-dihydroxy motif mimics the catechol ring of neurotransmitters (serotonin/norepinephrine), while the 2-isopropyl group occupies the hydrophobic pocket of the enzyme, preventing substrate access.
Antimicrobial & Antiviral Activity[13]
-
Antibacterial: Moderate activity against Gram-positive bacteria (B. subtilis, S. aureus) observed in Streptomyces extracts.
-
Antiviral: Glycosylated forms (e.g., from H. japonicum) show activity against Epstein-Barr Virus (EBV), likely by interfering with viral lytic replication.
References
-
Lee, C., et al. (2020). Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. Marine Drugs. Link
-
Kuncharoen, N., et al. (2023). Antimalarial and antimicrobial substances isolated from the endophytic actinomycete, Streptomyces aculeolatus MS1-6.[6][10] Phytochemistry.[1][11][12][13][14] Link
-
Wu, Q.L., et al. (1997). New Chromone Glycosides from Hypericum Japonicum.[13] Chinese Chemical Letters.[7][13] Link
-
PubChem Database. Compound Summary: 5,7-Dihydroxy-2-isopropylchromone (CID 25243493). National Library of Medicine. Link
-
Xia, J., et al. (2022). Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim.[7][15] Molecules.[1][4][16][6][7][8][11][10][17][12][13][14] Link
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Technical Guide: Preliminary Cytotoxicity Screening of 5,7-Dihydroxy-2-isopropylchromone
Abstract
The exploration of novel therapeutic agents is a cornerstone of drug development. Chromone derivatives, a class of naturally abundant heterocyclic compounds, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] This guide provides an in-depth technical framework for conducting the preliminary cytotoxicity screening of a specific novel compound, 5,7-Dihydroxy-2-isopropylchromone. As the initial step in evaluating a compound's therapeutic potential, cytotoxicity screening is paramount for identifying its dose-dependent effects on cell viability and establishing a foundation for further mechanistic studies.[2][3] We will detail the rationale and methodologies for two gold-standard assays—the MTT and LDH assays—and provide a comprehensive approach to cell line selection, data analysis, and interpretation, ensuring a robust and reliable preliminary assessment.
Introduction: The Rationale for Cytotoxicity Screening
5,7-Dihydroxy-2-isopropylchromone is a member of the chromone family, compounds known to be biologically active.[1] Its chemical structure (Figure 1) suggests potential for interaction with biological systems. Before embarking on complex mechanistic or efficacy studies, a foundational understanding of its cytotoxic profile is essential. Preliminary cytotoxicity screening serves several critical functions:
-
Potency Assessment: It determines the concentration range at which the compound elicits a biological effect, typically quantified by the half-maximal inhibitory concentration (IC50).[4][5]
-
Therapeutic Window Indication: By comparing the cytotoxic effects on cancerous versus non-cancerous cell lines, we can get an early indication of the compound's selectivity and potential therapeutic window.
-
Mechanism Prioritization: The nature of the cytotoxic response can guide future experiments. For instance, a rapid loss of membrane integrity might suggest necrosis, whereas a slower, dose-dependent decrease in metabolic activity could point towards apoptosis.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for executing a rigorous preliminary cytotoxicity screen.
Figure 1: Chemical Structure of 5,7-Dihydroxy-2-isopropylchromone Source: PubChem CID 25243493[6]
Strategic Selection of Cell Lines: The Foundation of a Relevant Assay
The choice of cell lines is a critical decision that dictates the relevance and translatability of the screening results. A well-considered panel should include both target-relevant cancer cells and a non-malignant control.[7]
Rationale for Cell Line Panel Selection
-
Tumor Type Relevance: The selection should be guided by the therapeutic hypothesis. If the compound is being investigated for breast cancer, for example, a panel including cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) is appropriate.[8] A broad initial screen might utilize a diverse panel from different tissues (e.g., lung, ovarian, colorectal carcinomas).[9]
-
Inclusion of a Non-Cancerous Control: To assess selective cytotoxicity, it is imperative to include at least one non-cancerous cell line. Human fibroblast cell lines (e.g., hTERT-immortalized fibroblasts) or epithelial cells are common choices.[7] A compound that is highly toxic to both cancerous and normal cells may have limited therapeutic potential.
-
Assay Compatibility and Growth Characteristics: The chosen cell lines must be compatible with the selected assays and have well-documented growth rates and culture conditions to ensure reproducibility.[7]
Recommended Starter Panel
For a general preliminary screen of 5,7-Dihydroxy-2-isopropylchromone, the following panel provides a robust starting point:
| Cell Line | Type | Rationale |
| A549 | Human Lung Carcinoma | A widely used, well-characterized cancer cell line for general cytotoxicity screening.[10] |
| HeLa | Human Cervical Adenocarcinoma | A robust and rapidly proliferating cancer cell line, often used as a benchmark. |
| MCF-7 | Human Breast Adenocarcinoma | Represents a common hormone-responsive cancer type. |
| MRC-5 | Human Fetal Lung Fibroblast | A non-cancerous, diploid cell line to assess baseline toxicity and selectivity. |
Core Methodologies: Quantifying Cytotoxicity
We will detail two complementary assays that measure different hallmarks of cell death. The MTT assay measures metabolic activity, reflecting the number of viable cells, while the LDH assay quantifies membrane integrity.[11]
The MTT Assay: An Indicator of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12]
-
Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This enzymatic conversion is a hallmark of mitochondrial integrity and, by extension, cell health.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of 5,7-Dihydroxy-2-isopropylchromone in DMSO. Perform a serial dilution in serum-free culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the final DMSO concentration). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
Caption: Step-by-step workflow for the MTT cell viability assay.
The LDH Assay: A Measure of Membrane Permeability
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell lysis.
-
Principle of Causality: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[14] The assay measures the enzymatic activity of this extracellular LDH. This activity is directly proportional to the amount of cell lysis, providing a clear indicator of cytotoxicity that results in membrane damage.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly efficient to run both assays in parallel from identically treated plates.
-
Establish Controls: In addition to the untreated and vehicle controls, set up a "Maximum LDH Release" control. About 1 hour before the end of the incubation, add a lysis buffer (often provided in commercial kits) to a set of untreated wells. This serves as the 100% cytotoxicity control.
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop in wells containing LDH.
-
Stop Reaction (Optional): Some kits include a stop solution. If so, add it according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at the wavelength specified by the kit manufacturer (commonly 450-490 nm).
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Data Normalization
-
For MTT Assay: The percentage of cell viability is calculated as follows:
-
Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
For LDH Assay: The percentage of cytotoxicity is calculated relative to the maximum release control:
-
Cytotoxicity (%) = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Max Release Control - Absorbance of Vehicle Control)] x 100
-
IC50 Determination
The IC50 is the concentration of a compound that inhibits 50% of the measured response (e.g., 50% viability in an MTT assay).[5]
-
Plot the Data: Create a semi-log plot with the compound concentration on the x-axis (log scale) and the normalized response (% Viability or % Cytotoxicity) on the y-axis.
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[15][16]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve.[15]
Example Data Presentation
Table 1: Hypothetical MTT Assay Data for 5,7-Dihydroxy-2-isopropylchromone on A549 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.091 | 96.6% |
| 1 | 1.053 | 0.075 | 84.0% |
| 5 | 0.789 | 0.062 | 62.9% |
| 10 | 0.632 | 0.051 | 50.4% |
| 25 | 0.345 | 0.040 | 27.5% |
| 50 | 0.158 | 0.025 | 12.6% |
| 100 | 0.099 | 0.019 | 7.9% |
Table 2: Calculated IC50 Values (µM) after 48h Treatment
| Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| A549 | 9.95 | 4.52 |
| HeLa | 12.31 | 3.65 |
| MCF-7 | 8.76 | 5.13 |
| MRC-5 (Normal) | 44.95 | N/A |
| ¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |
Mechanistic Context: A Hypothetical Signaling Pathway
While this guide focuses on preliminary screening, the results can hint at underlying mechanisms. A decrease in metabolic activity (MTT assay) often precedes loss of membrane integrity (LDH assay), which can be indicative of apoptosis. A common apoptotic pathway is the intrinsic or mitochondrial pathway.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by a cytotoxic compound.
Conclusion and Future Directions
This guide outlines a robust, logical, and scientifically grounded approach to the preliminary cytotoxicity screening of 5,7-Dihydroxy-2-isopropylchromone. By employing complementary assays like MTT and LDH across a strategically chosen cell panel, researchers can obtain reliable IC50 values and an initial assessment of the compound's selectivity. The data generated from these foundational experiments are indispensable for making informed decisions about which compounds warrant progression into more complex, resource-intensive stages of drug discovery, such as mechanistic studies, apoptosis assays (e.g., caspase activity, Annexin V staining), and eventually, in vivo models.
References
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Molecules. (2021). In Vitro Phytochemical Screening, Cytotoxicity Studies of Curcuma longa Extracts with Isolation and Characterisation of Their Isolated Compounds. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Retrieved from [Link]
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Pharmacological Research. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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PubMed. (n.d.). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
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PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dihydroxy-2-isopropylchromone. Retrieved from [Link]
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ACS Publications. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
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ResearchGate. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
NCBI Bookshelf. (2013). MTT Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Antimicrobial and Antitumor Screening of Fluorescent 5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One Derivatives with Docking Studies. Retrieved from [Link]
-
NIH. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]
-
Protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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IntechOpen. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]
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NIH. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
- Google Patents. (n.d.). Chromone derivatives.
-
Der Pharma Chemica. (2017). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]
-
PubMed Central. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. Retrieved from [Link]
-
DTIC. (n.d.). In-Vitro Cytotoxicity Screening of Plant Extracts. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
PubMed Central. (n.d.). Styrylchromones: Biological Activities and Structure-Activity Relationship. Retrieved from [Link]
-
ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the DP-PH Radical Scavenging Assay of Chromones
Introduction: Chromones as Potent Antioxidants and the Utility of the DPPH Assay
Chromones, constituting the core structure of flavonoids, are a class of naturally occurring and synthetic compounds recognized for a wide array of biological activities, including significant antioxidant potential.[1][2] Their ability to neutralize reactive oxygen species (ROS) and scavenge free radicals positions them as promising candidates in the development of therapeutics for conditions associated with oxidative stress.[2][3] The primary mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron to a free radical, effectively neutralizing it and terminating damaging chain reactions.[1][4]
A robust and widely accepted method for quantifying this radical scavenging ability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[5][6] This spectrophotometric method is valued for its simplicity, speed, and reliability in screening the antioxidant capacity of various compounds.[7][8] The assay is predicated on the interaction between an antioxidant and the stable DPPH free radical. In its radical form, DPPH exhibits a deep violet color with a characteristic absorbance maximum around 517 nm.[5][7] Upon reduction by an antioxidant, the violet color fades to a pale yellow, and the degree of this discoloration is directly proportional to the radical scavenging activity of the compound being tested.[9][10] This application note provides a detailed protocol for the DPPH radical scavenging assay as applied to chromone derivatives, offering insights into the experimental nuances, data interpretation, and validation considerations crucial for researchers, scientists, and drug development professionals.
Mechanism of the DPPH Radical Scavenging Assay
The core of the DPPH assay lies in a straightforward single-electron transfer (SET) or hydrogen atom transfer (HAT) reaction.[10] The stable DPPH radical accepts an electron or a hydrogen atom from the antioxidant (in this case, a chromone derivative), resulting in its neutralization to diphenylpicrylhydrazine (DPPH-H).[9][11]
The stoichiometry of this reaction can vary depending on the structure of the antioxidant molecule. The overall reaction can be summarized as:
DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
The resulting antioxidant radical is typically more stable and less reactive than the initial free radical it has scavenged, thus halting the propagation of oxidative damage.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening of multiple chromone derivatives at various concentrations.
I. Required Reagents and Equipment
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Chromone derivatives (test samples)
-
Positive control (e.g., Trolox, Ascorbic Acid, or Quercetin)
-
Methanol or Ethanol (analytical grade)
-
Assay Buffer (optional, depending on sample solubility and stability)[12]
-
-
Equipment:
II. Preparation of Solutions
A. DPPH Working Solution (e.g., 0.1 mM)
-
Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.[13] Sonication can aid in complete dissolution.[12]
-
Store the solution in an amber bottle or wrap the container in aluminum foil to protect it from light, as DPPH is light-sensitive.[11]
-
This stock solution should be prepared fresh daily for optimal results.[14]
B. Chromone Sample Solutions
-
Prepare a stock solution of each chromone derivative in methanol or ethanol at a known high concentration (e.g., 1 mg/mL or 10 mM).
-
Perform a serial dilution of the stock solution to obtain a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).[13] This is crucial for determining the IC50 value.
C. Positive Control Solution
-
Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in the same solvent as the samples.
-
Perform a serial dilution of the positive control, similar to the chromone samples.
III. Assay Procedure
-
Plate Layout: Design the 96-well plate layout to include blanks, controls, and samples in triplicate for statistical validity.[15]
-
Sample Addition: Add 20 µL of each concentration of the chromone sample solutions and the positive control solutions to the designated wells.[12]
-
Blank Preparation:
-
Blank 1 (Control): Add 20 µL of the solvent (methanol or ethanol) to the wells designated for the control. This will represent 0% scavenging activity.[12]
-
Blank 2 (for background correction): In separate wells, add 20 µL of each sample concentration and 180 µL of the solvent (without DPPH). This is to account for any absorbance of the chromone itself at 517 nm.
-
-
Reaction Initiation: Add 180 µL of the DPPH working solution to all wells except for Blank 2. Use a multichannel pipette for consistency.[12]
-
Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[7][13] The incubation time is a critical parameter and should be optimized and kept consistent across all experiments.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]
Data Analysis and Interpretation
I. Calculation of Percentage Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[13][16]
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the DPPH solution with the chromone sample (after subtracting the absorbance of Blank 2 for that concentration if necessary).
II. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is a key parameter for quantifying antioxidant efficacy. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4][7] A lower IC50 value signifies a higher antioxidant activity.
To determine the IC50 value:
-
Plot a graph with the percentage of scavenging activity on the y-axis and the corresponding concentrations of the chromone derivative on the x-axis.[13]
-
Use linear regression analysis if the relationship is linear within a certain concentration range. The IC50 can be calculated from the equation of the line (y = mx + c) by setting y = 50.[17][18]
-
For a more accurate determination, especially over a wider range of concentrations, non-linear regression analysis (e.g., dose-response curve fitting in software like GraphPad Prism) is recommended.[18]
III. Data Presentation
Summarize the quantitative results in a clear and concise table.
| Chromone Derivative | IC50 (µg/mL) ± SD | Maximum Scavenging Activity (%) |
| Sample A | Value | Value |
| Sample B | Value | Value |
| Trolox (Control) | Value | Value |
SD: Standard Deviation from triplicate measurements.
Visualizing the Workflow and Mechanism
To enhance the understanding of the experimental process and the underlying chemical reaction, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the DPPH radical scavenging assay.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. researchgate.net [researchgate.net]
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- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 5,7-Dihydroxy-2-isopropylchromone Stock Solutions
[1]
Abstract & Introduction
5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9) is a bioactive chromone derivative characterized by a benzopyran-4-one core substituted with hydroxyl groups at positions 5 and 7, and an isopropyl group at position 2.[1][2] This structural motif is significant in medicinal chemistry due to its presence in various natural products exhibiting antimicrobial, antioxidant, and cytotoxic activities.
The lipophilic nature of the isopropyl group, combined with the planar chromone scaffold, presents specific solubility challenges. Improper solubilization can lead to micro-precipitation upon introduction to aqueous media, resulting in erratic biological data (e.g., false negatives in enzymatic assays or "sticky" compound artifacts in cell-based screens).
This guide provides a standardized, error-proof protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility in drug discovery and biochemical assays.
Physicochemical Profile
Understanding the fundamental properties of the compound is the first step in successful solution preparation.[1]
| Property | Data | Notes |
| Compound Name | 5,7-Dihydroxy-2-isopropylchromone | |
| CAS Number | 96552-59-9 | Distinct from parent 5,7-dihydroxychromone (CAS 31721-94-5) |
| Molecular Formula | ||
| Molecular Weight | 220.22 g/mol | Used for molarity calculations |
| Physical State | Solid / Powder | Typically off-white to pale yellow |
| Solubility (DMSO) | High (~20–50 mM) | Preferred Solvent |
| Solubility (Ethanol) | Moderate | Suitable for specific non-DMSO applications |
| Solubility (Water) | Negligible | Requires organic co-solvent for delivery |
Solvent Selection Strategy
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Why: DMSO is the gold standard for chromone derivatives.[1] The aprotic, polar nature of DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice without chemically altering the chromone core.
-
Target Stock Concentration: 10 mM to 50 mM.
-
Grade: Use anhydrous, sterile-filtered DMSO (≥99.9%) to prevent hydrolysis or microbial contamination.[1]
Secondary Solvent: Ethanol (EtOH)
Why: Used only when DMSO is incompatible with the downstream assay (e.g., specific enzymatic assays sensitive to sulfoxides).
-
Limitation: Ethanol evaporates rapidly, altering concentration over time. Stock solutions in ethanol should be sealed tightly and used quickly.[1]
Protocol: Preparation of Stock Solution
Equipment Required[1][5][6][7][8]
-
Analytical Balance (Precision ±0.01 mg)
-
Vortex Mixer[1]
-
Amber Glass Vials (Borosilicate) – Chromones can be light-sensitive.[1]
-
Pipettes and sterile tips (solvent resistant)[1]
Step-by-Step Methodology
Step 1: Molarity Calculation
Do not rely on generic "1 mg/mL" preparations.[1] Molar concentrations are required for accurate stoichiometry in biological assays.[1]
Formula:
Example Calculation (Target: 10 mM Stock):
-
Mass Weighed: 5.0 mg
-
MW: 220.22 g/mol [1]
-
Target Conc: 10 mM (0.01 M)
Technician's Note: It is often more accurate to weigh the solid first, record the exact mass, and then adjust the solvent volume, rather than trying to hit a specific mass target.
Step 2: Solubilization
-
Weigh the specific amount of 5,7-Dihydroxy-2-isopropylchromone into a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO .[1]
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Step 3: Aliquoting and Storage[3]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing causes condensation and crystallization.[1]
-
Action: Aliquot the stock solution into small volumes (e.g., 50 µL or 100 µL) sufficient for single-use experiments.
-
Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
Protocol: Preparation of Working Solutions (Aqueous Dilution)
Critical Challenge: Introducing a lipophilic stock (DMSO) into an aqueous buffer (PBS, Media) often causes "precipitation shock."[1]
The "Intermediate Dilution" Method
Directly adding high-concentration stock to cell media often precipitates the compound.[1] Use a stepwise approach.
-
Prepare Intermediate Stock (10x of Final):
-
Final Dilution:
-
Add the Intermediate Stock to the final assay volume.[1]
-
Mixing: Add the compound solution to the stirring/swirling media, not vice-versa, to ensure rapid dispersion.
-
Solvent Tolerance Limits
-
Cell Culture: Final DMSO concentration should typically be < 0.5% (v/v) to avoid solvent cytotoxicity.[1]
-
Enzymatic Assays: Many enzymes tolerate up to 5% DMSO, but this must be validated per assay.
Visualization: Workflow Diagram
The following diagram illustrates the logical flow from solid compound to assay plate, emphasizing the critical decision points to prevent precipitation.
Caption: Logical workflow for preparing and diluting chromone stock solutions to minimize precipitation risks.
Quality Control & Troubleshooting
| Issue | Possible Cause | Corrective Action |
| Precipitation in Stock | Saturation or Water ingress | Warm to 37°C; Sonicate.[1] Ensure DMSO is anhydrous.[1] |
| Precipitation in Media | "Shock" dilution | Use the Intermediate Dilution method (Step 5).[1] Reduce final concentration. |
| Color Change (Darkening) | Oxidation / Photolysis | Discard.[1] Prepare fresh stock in amber vials. |
| Inconsistent IC50 | Adsorption to plastics | Use low-binding plasticware or glass-coated plates for hydrophobic compounds.[1] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25243493, 5,7-Dihydroxy-2-isopropylchromone.[1] Retrieved from [Link][1]
-
Pharmaffiliates. 5,7-Dihydroxy-2-isopropylchromone Reference Standard (CAS 96552-59-9).[1][2] Retrieved from [Link][1]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Application Notes.[1] Retrieved from [Link][1]
-
PhytoTech Labs. Preparation of Stock Solutions for Plant Growth Regulators and Lipophilic Compounds.[1] Retrieved from [Link][1]
Application Note: High-Content Screening (HCS) Strategies for 5,7-Dihydroxy-2-isopropylchromone
Introduction & Scientific Rationale
5,7-Dihydroxy-2-isopropylchromone is a bioactive chromone derivative distinct from flavonoids due to the substitution of the B-ring phenyl group with an isopropyl moiety at the C-2 position. Often isolated from medicinal flora such as Helichrysum and Peucedanum species, this scaffold exhibits significant lipophilicity and specific biological activities, primarily anti-inflammatory (via NF-
Traditional biochemical assays (e.g., enzymatic inhibition in cell-free lysates) often fail to capture the complex intracellular pharmacokinetics of this molecule, particularly its membrane permeability and nuclear translocation inhibition. High-Content Screening (HCS) offers a superior approach by quantifying phenotypic changes at the single-cell level.
Why HCS for this Molecule?
-
Solubility & Permeability: The isopropyl group increases lipophilicity compared to simple chromones. HCS allows monitoring of compound precipitation (a common artifact) and actual cellular efficacy in a live or fixed environment.
-
Multiplexing: We can simultaneously assess therapeutic efficacy (e.g., NF-
B inhibition) and safety (e.g., mitochondrial toxicity) in the same well. -
Subcellular Resolution: The primary mechanism of action involves preventing transcription factor translocation, a phenotype impossible to measure with standard ELISA.
Target Biology & Pathway Map
The primary high-value target for 5,7-Dihydroxy-2-isopropylchromone is the NF-
Hypothesis: 5,7-Dihydroxy-2-isopropylchromone acts as an upstream inhibitor (likely at the IKK complex or via antioxidant modulation of ROS-dependent signaling), preventing this translocation.
Pathway Visualization (Graphviz)
Figure 1: Putative mechanism of action. The chromone scaffold interferes with upstream kinase signaling, preventing the nuclear translocation of NF-κB.
Experimental Protocols
Protocol A: NF- B Nuclear Translocation Assay (Efficacy)
Objective: Quantify the inhibition of p65 subunit translocation from cytoplasm to nucleus upon TNF-
1. Reagents & Setup
| Component | Reagent/Details | Purpose |
| Cell Model | HeLa or RAW 264.7 | Robust NF- |
| Primary Ab | Anti-NF- | Target detection. |
| Secondary Ab | Alexa Fluor 488 (Goat anti-Rabbit) | Visualization (Green). |
| Nuclear Stain | Hoechst 33342 | Nuclear segmentation (Blue). |
| Cytosolic Stain | HCS CellMask Deep Red | Whole-cell segmentation (Far Red). |
| Stimulant | Recombinant Human TNF- | Pathway activation (10 ng/mL). |
2. Step-by-Step Workflow
-
Seeding: Plate cells in 384-well black/clear-bottom plates (e.g., PerkinElmer ViewPlate) at 5,000 cells/well. Incubate 24h.
-
Compound Pre-treatment:
-
Dissolve 5,7-Dihydroxy-2-isopropylchromone in DMSO (Stock 10mM).
-
Prepare serial dilutions in media (Max DMSO < 0.5%).
-
Add to cells and incubate for 1 hour (Critical for uptake).
-
-
Stimulation:
-
Add TNF-
(Final conc. 10 ng/mL). -
Incubate for exactly 30 minutes at 37°C.
-
Note: Kinetics are fast; 30 mins is usually peak translocation.
-
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins.[1]
-
Permeabilize with 0.1% Triton X-100 (10 mins).
-
Block with 3% BSA (30 mins).
-
Incubate Primary Ab (1:500) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate Secondary Ab + Hoechst + CellMask (1h RT).
-
-
Imaging: Acquire images at 20x magnification (Confocal preferred for thick cells like RAW 264.7).
Protocol B: Mitochondrial Health Multiplex (Safety/Toxicity)
Objective: Ensure the chromone does not induce intrinsic apoptosis or mitochondrial depolarization at effective doses.
1. Reagents
-
Mitochondrial Potential: TMRM (Tetramethylrhodamine, methyl ester) or MitoTracker Orange.
-
Permeability/Death: Image-iT DEAD Green (impermeant to live cells).[2]
-
Nuclei: Hoechst 33342.[2]
2. Workflow (Live Cell)
-
Treatment: Incubate cells with compound for 24h (longer duration for toxicity).
-
Staining Mix: Prepare media containing TMRM (100 nM) + Hoechst (1 µg/mL).
-
Incubation: Replace media with Staining Mix; incubate 30 mins at 37°C.
-
Imaging: Image immediately without washing (washing can disrupt equilibrium of TMRM).
-
Readout: Healthy mitochondria = High Orange intensity. Toxic = Low Orange / High Green (if using dead stain).
-
Data Analysis & Metrics
The success of HCS relies on robust image segmentation algorithms. Do not rely solely on "Total Intensity."
Segmentation Strategy
-
Identify Nuclei: Use Hoechst channel (Blue).
-
Define Cytoplasm: Use CellMask (Far Red) OR calculate a "Ring Region" (3-5 pixels) around the nucleus if CellMask is omitted.
-
Measure Target (Green): Measure intensity of p65 (Protocol A) or TMRM (Protocol B) within these masks.
Key Output Metrics
| Metric Name | Formula/Definition | Interpretation |
| Translocation Index | Positive = Translocated. Negative = Cytoplasmic.[1] | |
| Nuc/Cyto Ratio | >1.0 indicates activation. Chromone should reduce this to <1.0. | |
| Mitochondrial Mass | Total TMRM Intensity per Cell | Decrease indicates loss of membrane potential ( |
| Cell Count | Count of Valid Nuclei | Significant drop (>20%) indicates cytotoxicity. |
HCS Workflow Diagram
Figure 2: The High-Content Screening operational workflow.
Expert Insights & Troubleshooting (The "Senior Scientist" Voice)
1. The Lipophilicity Trap: 5,7-Dihydroxy-2-isopropylchromone is highly lipophilic.
-
Risk:[3] At concentrations >50 µM, it may precipitate in aqueous media, appearing as highly fluorescent "crystals" that ruin image analysis.
-
Solution: Always run a cell-free "media only" control with the compound to set an intensity threshold for artifact rejection in your software.
2. Autofluorescence: Chromones can exhibit intrinsic fluorescence in the blue/green spectrum.
-
Validation: Before running the full screen, image the compound alone (on cells, no antibody) in the GFP channel. If signal exists, switch your secondary antibody to a Far-Red fluorophore (e.g., Alexa Fluor 647) to avoid interference.
3. Kinetic Precision:
NF-
4. DMSO Tolerance: Keep DMSO < 0.5%. Chromones require DMSO for solubility, but high DMSO itself can trigger mild oxidative stress, confounding the Nrf2/antioxidant readout.
References
-
PubChem. 5,7-Dihydroxy-2-isopropylchromone | C12H12O4 | CID 25243493.[6] National Library of Medicine. Available at: [Link]
-
Molecular Devices. Improve nuclear translocation assay results using image deconvolution. Available at: [Link]
-
Viegas, D.A., et al. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects. Foods (PubMed Central). Available at: [Link] (Note: Representative for Helichrysum-derived chromone bioactivity).
-
Agilent. Screening for Mitochondrial Toxicity - A Protocol. Available at: [Link]
Sources
- 1. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCS Mitochondrial Health Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]
- 6. 5,7-Dihydroxy-2-isopropylchromone | C12H12O4 | CID 25243493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing precipitation of 5,7-Dihydroxy-2-isopropylchromone in cell culture media
Technical Support Center: Solubilization & Handling of 5,7-Dihydroxy-2-isopropylchromone
Subject: Troubleshooting precipitation issues in aqueous cell culture media. Compound: 5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9).[1][2] Chemical Class: Chromone derivative / Flavonoid analog.
Part 1: Mechanistic Insight (The "Why")
Before attempting the protocols, you must understand the thermodynamic forces at play. 5,7-Dihydroxy-2-isopropylchromone possesses a planar chromone backbone with two hydroxyl groups and a hydrophobic isopropyl chain.
-
High Lattice Energy: The planar structure allows these molecules to stack efficiently (pi-pi stacking), creating a stable crystal lattice that requires significant energy to break.
-
The "Solvent Shift" Shock: You are likely dissolving the compound in DMSO (where it is highly soluble, often >10 mg/mL). When you pipette this stock into culture media (water-based), the solvent environment changes instantaneously. The DMSO diffuses away into the water, leaving the chromone molecules "stranded." If the local concentration exceeds the kinetic solubility limit before dispersion occurs, nuclei form immediately, and the compound crashes out as visible crystals.
-
The Isopropyl Factor: The isopropyl group at position 2 increases the lipophilicity (LogP) compared to the base chromone, making aqueous solubility even lower and precipitation more aggressive.
Part 2: Optimized Experimental Protocols
Protocol A: The "Step-Down" Dilution Method (Standard)
Use this for standard experiments where DMSO < 0.1% is required.
Reagents:
-
Anhydrous DMSO (Cell Culture Grade).
-
Phosphate Buffered Saline (PBS) or Media (Pre-warmed to 37°C).
Step-by-Step:
-
Stock Prep: Dissolve 5,7-Dihydroxy-2-isopropylchromone in anhydrous DMSO to a concentration 1000x higher than your final target. (e.g., for 10 µM final, make a 10 mM stock).
-
Critical: Vortex until absolutely clear.[3] If particles remain, sonicate for 5 minutes at 40°C.
-
-
The "Serum Cushion": Do not add the DMSO stock directly to serum-free media if possible. Add it to media containing 10% FBS.[4] The serum albumin (BSA/FBS) acts as a carrier protein, sequestering the lipophilic chromone and preventing crystal nucleation.
-
Velocity Mixing:
-
Place your tube of media on a vortex mixer set to low/medium speed.
-
While vortexing, inject the DMSO stock sub-surface (tip submerged) into the center of the vortex.
-
Why? This prevents a high-concentration film from forming on the surface (the "oil slick" effect) which leads to precipitation.
-
Protocol B: Cyclodextrin Complexation (The "Rescue" Method)
Use this if precipitation persists or if you need higher concentrations (>50 µM).
Concept: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic chromone sits inside the donut hole, while the hydrophilic exterior keeps the complex dissolved in water.
Step-by-Step:
-
Prepare Vehicle: Make a 10% (w/v) stock solution of HP-β-CD in PBS or water. Filter sterilize (0.22 µm).
-
Complexation:
-
Dissolve your chromone in a small volume of DMSO (e.g., 10 µL).
-
Add this DMSO dropwise to the 10% HP-β-CD solution (e.g., 990 µL) while vortexing vigorously.
-
Incubate this mixture at 37°C with shaking (500 rpm) for 30 minutes.
-
-
Final Addition: Add this pre-complexed solution to your cell culture media. The cyclodextrin prevents the "solvent shift" crash.
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways to avoid precipitation events.
Caption: Decision matrix for solubilization. Direct addition often fails; use Serum Cushion or Cyclodextrin complexation based on concentration.
Part 4: Troubleshooting & FAQs
Q1: I see needle-like crystals in my well plate after 24 hours. Is my compound degrading? A: It is likely not degrading, but crystallizing. This is "Ostwald Ripening." Small, invisible nuclei formed during the initial addition have grown into visible crystals over time.
-
Fix: You must improve the initial mixing step (Protocol A) or switch to the Cyclodextrin method (Protocol B). Once crystals form, they will not re-dissolve at 37°C.
Q2: Can I heat the media to dissolve the precipitate? A: No. While heating might temporarily dissolve the compound, it will crash out again upon cooling to 37°C. Furthermore, 5,7-dihydroxychromones can be sensitive to oxidation at high temperatures in aqueous buffers (pH > 7.4), potentially converting to quinones which are toxic to cells.
Q3: What is the maximum DMSO concentration I can use? A: For most mammalian cell lines (HEK293, HeLa, CHO), keep the final DMSO concentration below 0.5% (v/v) . For sensitive primary cells (neurons, stem cells), the limit is strictly 0.1% .
-
Calculation: If you need 10 µM final drug, and your limit is 0.1% DMSO, your stock must be 10 mM.
Q4: Does the isopropyl group change how I should store the stock? A: Yes. The isopropyl group is susceptible to slow oxidation if left in light or air.
-
Storage: Store DMSO stocks at -80°C in amber tubes (light protected).
-
Freeze/Thaw: Aliquot into single-use volumes. Do not freeze-thaw the master stock more than 3 times.
Q5: My media turns yellow when I add the compound. Is this normal? A: Yes. Chromones and flavonoids are naturally yellow pigments. A color change is expected and indicates the compound is in solution. However, if the media turns turbid (cloudy) or opaque, that is precipitation.[5]
Part 5: Solubility Data Reference Table
| Solvent / Medium | Solubility Limit (Approx.)[6][7][8][9] | Notes |
| Anhydrous DMSO | > 10 mg/mL | Excellent solvent. Hygroscopic (absorbs water), so keep tightly sealed. |
| Ethanol (100%) | ~ 1-5 mg/mL | Lower solubility than DMSO; evaporates faster. |
| PBS (pH 7.4) | < 10 µM (< 2 µg/mL) | Poor. Prone to immediate precipitation. |
| Culture Media + 10% FBS | ~ 20-50 µM | Serum albumin binds the drug, effectively increasing solubility. |
| 10% HP-β-CD in PBS | > 100 µM | Best for high-dose animal or cellular studies. |
References
-
PubChem. (n.d.).[10] 5,7-Dihydroxy-2-isopropylchromone (Compound).[1][2] National Library of Medicine. Retrieved February 11, 2026, from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture.[3][7][8][9][11] Retrieved February 11, 2026, from [Link]
-
National Institutes of Health (PMC). (2025). Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives. Retrieved February 11, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5,7-Dihydroxy-2-isopropylchromone | C12H12O4 | CID 25243493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. reddit.com [reddit.com]
- 10. 5,7-Dihydroxychromone | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing pH conditions for 5,7-Dihydroxy-2-isopropylchromone bioassays
Section 1: The Critical Role of pH in 5,7-Dihydroxy-2-isopropylchromone Bioassays
Welcome to the technical support guide for optimizing bioassays involving 5,7-Dihydroxy-2-isopropylchromone. As researchers and drug development professionals, achieving reproducible and accurate results is paramount. A frequently underestimated variable in assays involving phenolic compounds is the hydrogen ion concentration (pH) of the experimental medium.
5,7-Dihydroxy-2-isopropylchromone belongs to the chromone family, a class of phenolic compounds.[1][2] Its structure features two hydroxyl (-OH) groups at the C5 and C7 positions. These groups are weakly acidic and can donate a proton (deprotonate) to form phenoxide ions as the pH of the solution increases. This fundamental chemical property is the primary reason why pH control is not just recommended, but essential for success.
The protonation state of these hydroxyl groups directly governs three critical experimental parameters:
-
Solubility: The charge of the molecule, which changes with pH, dictates its interaction with aqueous and organic solvents.[3]
-
Stability: Phenolic compounds are susceptible to oxidative degradation, a process that is often accelerated under alkaline (high pH) conditions.[4][5]
-
Biological Activity: The compound's ability to interact with its biological target (e.g., enzyme, receptor, or cell) can be dependent on its ionization state, as this affects its shape, hydrogen bonding capacity, and reactivity.[6]
This guide is structured to provide you with both the foundational knowledge and the practical steps to navigate these challenges. By understanding and controlling pH, you can ensure the integrity of your compound and the reliability of your data.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during bioassays with 5,7-Dihydroxy-2-isopropylchromone, presented in a question-and-answer format.
A. Solubility & Stock Solution Preparation
Question 1: I'm struggling to dissolve my 5,7-Dihydroxy-2-isopropylchromone powder. What is the recommended procedure for preparing a stock solution?
Answer: This is a common first hurdle. Due to its phenolic nature, 5,7-Dihydroxy-2-isopropylchromone has limited solubility in neutral aqueous buffers.
-
Primary Recommendation (Organic Stock): The standard and most reliable method is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most bioassays in low final concentrations (<0.5%).
-
Causality: At this stage, you are dissolving the compound in its neutral, protonated form. The organic solvent effectively solvates the molecule, preventing the need for pH modification.
-
Aqueous Solubility Considerations: If your experiment cannot tolerate any organic solvent, you will need to modulate the pH of your aqueous buffer. Phenolic compounds tend to be more soluble in alkaline aqueous solutions because the hydroxyl groups deprotonate to form more polar phenoxide salts.[3] However, be aware that this comes at a significant cost to compound stability (see Section B). Some studies also show increased solubility at very acidic pH.[7] A pH-solubility test (see Protocol 1) is strongly recommended before proceeding with a purely aqueous approach.
Question 2: When I dilute my DMSO stock into my aqueous assay buffer, I see a precipitate form. Why is this happening and how can I prevent it?
Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded as the solvent environment rapidly changes from organic to aqueous. The pH of your final assay buffer is the critical factor here.
Troubleshooting Steps:
-
Check Buffer pH: If your aqueous buffer is neutral or acidic, the compound is likely converting to its less water-soluble protonated form and precipitating.
-
Modify Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Reduce Final Concentration: Your desired final concentration may simply be above the compound's solubility limit in that specific buffer. Test a lower concentration.
-
Increase Final DMSO Concentration: While not always possible, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your biological system.
-
Perform a Solubility Test: The most systematic approach is to determine the compound's solubility limit across a range of pH values using the protocol provided below (Protocol 1).
B. Compound Stability
Question 3: My assay results are inconsistent from day to day, even when using the same stock solution. Could the compound be degrading?
Answer: Yes, this is a strong possibility. The stability of 5,7-Dihydroxy-2-isopropylchromone is highly pH-dependent, and degradation can lead to significant variability.
-
The Mechanism of Instability: Under neutral to alkaline conditions (pH > 7), the deprotonated phenoxide ions are more susceptible to oxidation. Dissolved oxygen in your buffer can react with the compound, altering its structure and rendering it inactive. This degradation can be accelerated by light and elevated temperatures.[4]
-
Best Practices for Ensuring Stability:
-
Prepare Fresh Dilutions: Always prepare your working solutions fresh for each experiment from a frozen DMSO stock. Do not store diluted aqueous solutions of the compound.
-
Use Aliquots: Aliquot your primary DMSO stock into single-use vials upon receipt. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Store at -20°C or -80°C.
-
Minimize Light Exposure: Protect solutions from light by using amber vials or covering tubes with aluminum foil.
-
Consider pH: Acidic conditions (pH < 6.5) generally improve the stability of phenolic compounds.[8] If your biological assay permits, working at a slightly acidic or neutral pH is preferable to an alkaline pH.
-
Conduct a Stability Study: To be certain, perform a formal stability test as outlined in Protocol 2. This will quantify the rate of degradation under your specific assay conditions.
-
C. Assay Performance & Data Interpretation
Question 4: The optimal pH for my enzyme/cell system is 7.8, but I'm concerned this alkaline condition will degrade the compound. How do I balance these competing requirements?
Answer: This is a classic challenge in drug discovery and represents the core of assay optimization. You must find a "window of operation" where both the biological system is functional and the compound is sufficiently stable.
Strategy for Compromise:
-
Quantify the Degradation: First, perform the stability study (Protocol 2) at your target pH of 7.8 over the exact duration of your planned experiment. If less than 5-10% of the compound degrades, you may be able to proceed, but you must be consistent with your timing.
-
Reduce Incubation Time: If degradation is significant, determine if you can shorten the assay incubation time to minimize the compound's exposure to the destabilizing pH.
-
Test a pH Range for your Biological System: Investigate if your enzyme or cells retain acceptable activity at a slightly lower pH (e.g., 7.2-7.4). Often, biological systems have a broader functional pH range than their stated optimum. A small drop in pH can dramatically improve compound stability.[9]
-
Run a "Time-Zero" Control: In your experiment, include a control where the final measurement is taken immediately after adding the compound. This helps establish a baseline and differentiate between immediate effects and those that occur over the incubation period where degradation is also occurring.
Question 5: I'm not seeing any biological activity. Before I assume the compound is inactive, what pH-related factors should I check?
Answer: Before concluding a compound is inactive, it is crucial to rule out experimental artifacts. The troubleshooting workflow below provides a systematic path for investigation.
Caption: Troubleshooting workflow for diagnosing assay failure.
Section 3: Experimental Protocols
These protocols provide a framework for systematically optimizing and validating your assay conditions.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the maximum soluble concentration of 5,7-Dihydroxy-2-isopropylchromone in your assay buffer across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a set of your primary assay buffer, adjusting the pH to cover a range (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare Supersaturated Solutions: In separate microcentrifuge tubes, add a small, known amount of the solid compound (e.g., 1 mg) to a fixed volume of each buffer (e.g., 1 mL).
-
Equilibration: Vortex the tubes vigorously for 1-2 minutes, then incubate them at your assay temperature with constant agitation (e.g., on a shaker or rotator) for 1-2 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant. Measure the concentration of the dissolved compound using a suitable analytical method. UV-Vis spectrophotometry is often sufficient:
-
Create a standard curve using the compound dissolved at a known concentration in 100% DMSO or ethanol.
-
Dilute the supernatant samples in the same organic solvent and measure their absorbance at the compound's λ_max.
-
Calculate the concentration using the standard curve.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.
Protocol 2: pH-Dependent Stability Study
Objective: To quantify the degradation of 5,7-Dihydroxy-2-isopropylchromone over time at your intended assay pH and temperature.
Methodology:
-
Solution Preparation: Prepare a working solution of the compound in your chosen assay buffer at the final desired concentration.
-
Incubation: Incubate this solution under your exact assay conditions (temperature, light exposure).
-
Time-Point Sampling: At various time points (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the solution and immediately stop any further degradation. This can be done by:
-
Flash-freezing the sample in liquid nitrogen.
-
Immediately diluting the sample into a mobile phase for HPLC analysis.
-
-
Quantification: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The "T=0" sample represents 100% of the initial compound.
-
At later time points, the peak area of the parent compound will decrease, and new peaks corresponding to degradation products may appear.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time. This will give you a clear picture of the compound's half-life under your specific conditions.
Protocol 3: Buffer System Selection
Objective: To choose an appropriate buffer that maintains pH without interfering with the assay.
Considerations:
-
pKa and pH: A buffer is most effective within +/- 1 pH unit of its pKa. Select a buffer whose pKa is close to your target assay pH.
-
Potential for Interference: Be aware of known interactions. For example, phosphate buffers can precipitate with or chelate divalent cations (like Ca²⁺ or Mg²⁺) which may be essential for enzyme activity. Tris buffers have a pKa that is highly sensitive to temperature changes.
Section 4: Visual Summaries and Data
pH-Dependent Ionization State
The chemical behavior of 5,7-Dihydroxy-2-isopropylchromone is dictated by the protonation state of its hydroxyl groups.
Caption: Effect of pH on the ionization of 5,7-Dihydroxy-2-isopropylchromone.
Table 1: Common Biological Buffer Selection Guide
| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Can chelate metal ions (Mg²⁺, Ca²⁺). |
| MES | 6.1 | 5.5 - 6.7 | Good's buffer; minimal metal ion binding. |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Can inhibit some enzymes; precipitates with Ca²⁺. |
| HEPES | 7.5 | 6.8 - 8.2 | Common for cell culture; less metal binding than phosphate. |
| Tris | 8.1 | 7.5 - 9.0 | pKa is temperature-dependent; can interfere with some assays. |
| CHES | 9.3 | 8.6 - 10.0 | Useful for high-pH enzyme assays. |
Table 2: Example pH-Solubility Profile
This table illustrates hypothetical data from Protocol 1, demonstrating a common U-shaped solubility curve for phenolic compounds.[7]
| Buffer pH | Measured Solubility (µg/mL) | Observation |
| 5.0 | 25.5 | Slightly soluble |
| 6.0 | 10.2 | Low solubility |
| 7.0 | 8.5 | Minimum solubility near neutral pH |
| 8.0 | 45.8 | Increased solubility as compound deprotonates |
| 9.0 | 150.0+ | High solubility, but stability is a major concern |
Section 5: References
-
Arumugam, A., et al. (2013). Bioassay-guided isolation and antioxidant evaluation of flavonoid compound from aerial parts of Lippia nodiflora L. PubMed. Retrieved from [Link]
-
Bouyahya, A., et al. (2017). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25243493, 5,7-Dihydroxy-2-isopropylchromone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5378766. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281343, 5,7-Dihydroxychromone. Retrieved from [Link]
-
El-Ghorab, A. H., et al. (2016). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Morita, T., et al. (1991). Effect of pH on the Activity and Stability of Clastogens in the in Vitro Chromosomal Aberration Test With Chinese Hamster Ovary K1 Cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17751019. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 96552-59-9 | Chemical Name : 5,7-Dihydroxy-2-isopropylchromone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11335555, 5,7-dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Wang, L., et al. (2008). pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. PMC. Retrieved from [Link]
-
Do, D. D., et al. (2014). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. SciRP.org. Retrieved from [Link]
-
Sharma, R., et al. (2021). Positional preferences in flavonoids for inhibition of ribonuclease A: Where " OH" where? Wiley Online Library. Retrieved from [Link]
-
Adhikari, T. P., et al. (2012). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. PMC. Retrieved from [Link]
-
Wang, L., et al. (2008). pH controlled release of chromone from chromone-Fe3O4 nanoparticles. PubMed. Retrieved from [Link]
-
Wild, D. (2013). Immunoassay Troubleshooting Guide. ResearchGate. Retrieved from [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Retrieved from [Link]
-
Liu, M., et al. (2023). Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on total flavonoid content (TFC). Retrieved from [Link]
-
Barnes, C. S., et al. (1995). Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues. PubMed. Retrieved from [Link]
-
Michael, J. P. (2008). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. Retrieved from [Link]
-
Granato, D., et al. (2014). Optimization of Phenolics and Flavonoids Extraction Conditions and Antioxidant Activity of Roasted Yerba-Mate Leaves. SciELO. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]
-
Chandramore, V. V., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]
-
Mohammadpanah, H., et al. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Biomedical and Biotechnology Research Journal. Retrieved from [Link]
-
Sârbu, M., et al. (2022). A Drug Stability Study Using Surface-Enhanced Raman Scattering on Silver Nanoparticles. MDPI. Retrieved from [Link]
Sources
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- 2. 5,7-Dihydroxychromone | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimization of Maceration for Chromone Extraction
From the Desk of the Senior Application Scientist
Welcome to the technical support center for chromone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing maceration time and other critical parameters. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and refine your methodologies effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is presented with potential causes and actionable, step-by-step solutions.
Issue 1: Consistently Low or No Chromone Yield
Symptom: After performing maceration and subsequent analysis (e.g., HPLC, UPLC-MS), the yield of your target chromone(s) is significantly lower than expected or undetectable.
Potential Causes:
-
Insufficient Maceration Time: The solvent may not have had enough time to penetrate the plant matrix and solubilize the chromones.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent does not match that of the target chromones.[1][2]
-
Degradation of Target Compounds: Chromones may be sensitive to temperature, light, or pH, leading to degradation during the extraction process.[3][4]
-
Poor Plant Material Preparation: Incorrect particle size can limit the surface area available for extraction.[3][5]
-
Equilibrium Reached: The concentration of the extracted compound in the solvent has reached equilibrium, and no further net extraction can occur with the current volume of solvent.[6]
Recommended Solutions:
-
Verify and Optimize Maceration Time:
-
Literature Review: First, confirm typical maceration times used for your plant family or for compounds with similar structures.
-
Time-Course Study: Perform a small-scale, single-factor experiment. Extract samples for 12, 24, 48, and 72 hours under identical conditions. Analyze the yield at each time point to determine if it plateaus or increases. Some studies show that for certain compounds, extraction reaches a steady state after a specific period (e.g., 45 minutes), while others may require several days.[6][7]
-
-
Re-evaluate Your Solvent System:
-
Chromones are a diverse group, but many are moderately polar.[8][9]
-
Polarity Matching: Ensure your solvent's polarity is appropriate. Common effective solvents include aqueous ethanol (e.g., 70-80%), methanol, and ethyl acetate.[10][11][12] Pure solvents are not always better; aqueous solutions can be more effective than absolute ethanol or methanol.[6]
-
Sequential Extraction: If your crude extract is complex, consider a sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to isolate different compound classes.[2]
-
-
Control for Degradation:
-
Temperature: Unless specified otherwise, conduct maceration at a controlled room temperature (20-25°C). Elevated temperatures, while increasing solubility, can also accelerate the degradation of thermolabile compounds.[4][10]
-
Light: Protect your extraction vessel from light using amber glassware or by wrapping it in aluminum foil.[3]
-
-
Optimize Particle Size:
-
Ensure the plant material is ground to a fine, uniform powder. This increases the surface area for solvent interaction.[3][13] A particle size of <0.5 mm is a good starting point. However, be aware that excessively fine powders (<125 µm) can sometimes lead to sedimentation and reduced mass transfer efficiency.[5][14]
-
-
Implement Repeated Extractions:
Troubleshooting Logic Diagram for Low Yield
Caption: A logical workflow for diagnosing and resolving low chromone yield.
Issue 2: Inconsistent Extraction Yields Between Batches
Symptom: You are running what you believe to be the same extraction protocol, but the yield of target chromones varies significantly from one batch to the next.
Potential Causes:
-
Inconsistent Agitation: The degree of mixing was not uniform across experiments.
-
Temperature Fluctuations: Extractions were run at different ambient temperatures.
-
Non-homogenous Plant Material: The distribution of chromones within the raw plant material is not uniform, and samples were not properly mixed before weighing.
-
Inaccurate Measurements: Variations in the solid-to-solvent ratio.[11]
-
Procedural Drift: Minor, undocumented changes in the procedure over time.
Recommended Solutions:
-
Standardize Agitation: Maceration relies on diffusion. While constant stirring is not always required, periodic, standardized agitation (e.g., swirling for 1 minute every hour, or using an orbital shaker at a fixed RPM) is crucial for reproducibility.[15]
-
Control Temperature: Perform extractions in a temperature-controlled room or use a water bath to maintain a constant temperature.[4]
-
Homogenize Plant Material: Before weighing, thoroughly mix the entire batch of powdered plant material to ensure a uniform distribution of particles and analytes.
-
Ensure Accurate Measurements: Use calibrated balances and volumetric flasks. Double-check all calculations for the solid-to-solvent ratio.
-
Use a Detailed Standard Operating Procedure (SOP): Document every step of the process, including agitation speed/frequency, temperature, and exact timings. Adhere to this SOP strictly for all batches to ensure consistency.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am starting a new project. What is a typical maceration time for chromone extraction?
A: There is no single universal time. The optimal duration depends heavily on the plant matrix, the specific chromone's solubility, the solvent used, and the particle size.[6]
-
Starting Range: A common starting point for many phytochemicals is between 24 to 72 hours .[6][12]
-
Literature Guidance: Some studies report much shorter optimal times (e.g., 45 minutes to 6 hours), while others extend to several days.[7][10][11]
-
Recommendation: Begin with a 24-hour extraction. If the yield is low, perform a time-course study (see Troubleshooting) to determine the point at which the yield no longer significantly increases.
Q2: How can I systematically optimize maceration time and other factors for the best yield?
A: A one-factor-at-a-time approach is often inefficient. For comprehensive optimization, Response Surface Methodology (RSM) is the industry-standard statistical tool.[16][17] RSM allows you to evaluate the effects of multiple factors (e.g., time, temperature, solvent concentration) and their interactions simultaneously, minimizing the number of required experiments to find the optimal conditions.[18][19][20]
Systematic Optimization Workflow using RSM
Caption: A workflow for optimizing extraction using Response Surface Methodology (RSM).
Q3: Besides time, what are the most critical factors influencing maceration efficiency?
A: Several factors interact to determine the final yield and purity of your extract. The most critical are summarized below.[4][5][21]
| Parameter | Typical Range / Setting | Scientific Rationale & Impact on Extraction |
| Solvent Choice | Ethanol, Methanol, Water, Ethyl Acetate (often in aqueous mixtures, e.g., 50-80%) | Primary Driver. Governed by the "like dissolves like" principle. The solvent's polarity must match the target chromone to effectively solubilize it.[1][22] |
| Temperature | Ambient (20-25°C) or slightly elevated (e.g., 40-60°C) | Increases Solubility & Diffusion. Higher temperatures can improve extraction kinetics but risk degrading thermolabile chromones.[4][10] An optimal temperature must be found. |
| Particle Size | 0.2 - 2.0 mm (often <0.5 mm is preferred) | Impacts Surface Area. Smaller particles provide a larger surface area for solvent contact, enhancing mass transfer. However, particles that are too fine can clump or impede solvent flow.[5][14] |
| Solid-to-Solvent Ratio | 1:10 to 1:30 (g/mL) | Affects Concentration Gradient. A higher ratio (more solvent) maintains a steeper concentration gradient, driving more of the compound into the solvent until equilibrium is reached.[11] |
| Agitation | Periodic swirling or continuous shaking (e.g., 100-150 RPM) | Maintains Concentration Gradient. Agitation ensures that solvent saturated with the solute near the particle surface is replaced by fresh solvent, facilitating further extraction.[15] |
Q4: How do I choose the right solvent for chromone extraction?
A: Solvent selection is crucial and is based on the polarity of your target chromones.[1]
-
Check the Literature: The best starting point is to find publications on extracting compounds from the same or a related plant species.
-
Consider Polarity: Chromones are often moderately polar.[8] Solvents like ethanol, methanol, and their aqueous mixtures are excellent starting points.[10][12] Acetone can also be effective.[23]
-
Perform Small-Scale Trials: Test a few selected solvents (e.g., 100% Ethanol, 70% Ethanol, 100% Methanol, Ethyl Acetate) on a small amount of plant material to see which one provides the best yield and purity profile.
-
Safety and Environmental Impact: Consider using "green" solvents where possible. Ethanol and water are generally preferred over chlorinated solvents or methanol for safety and environmental reasons.[24]
Q5: How can I confirm that I have successfully extracted chromones and quantify them?
A: Visual confirmation is not possible. You must use analytical chemistry techniques for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for separating and quantifying phytochemicals like chromones.[8][25] A UV or Diode-Array Detector (DAD) is typically used.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity than HPLC-UV and can be used for both identification (based on mass-to-charge ratio and fragmentation) and precise quantification.[26]
-
High-Performance Thin-Layer Chromatography (HPTLC): A useful technique for rapid screening of multiple samples and for qualitative analysis.[25][26]
To get an absolute concentration, you will need to run a calibration curve using a certified reference standard of the specific chromone you are targeting.
Part 3: Experimental Protocols
Protocol 1: General Maceration Procedure for Chromone Extraction
-
Preparation: Weigh 10 g of finely powdered, dried plant material (particle size <0.5 mm) into a 250 mL Erlenmeyer flask with a stopper.
-
Solvent Addition: Add 100 mL of your chosen solvent (e.g., 80% ethanol), corresponding to a 1:10 solid-to-solvent ratio.
-
Maceration: Stopper the flask securely. If available, place the flask on an orbital shaker set to 120 RPM. Otherwise, store it in a temperature-controlled environment (e.g., 25°C), protected from light. Manually agitate the flask vigorously for 1 minute every 2-3 hours during the working day. Let it stand for the desired extraction time (e.g., 24 hours).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract (miscella) from the solid plant residue (marc).
-
Repeated Extraction (Recommended): Transfer the marc back into the flask and add another 100 mL of fresh solvent. Repeat the maceration process for the same duration. This can be done 2-3 times in total.[10]
-
Combine and Concentrate: Combine the filtrates from all extraction cycles. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]
-
Analysis: Redissolve a known quantity of the dried crude extract in a suitable solvent for analytical quantification via HPLC or UPLC-MS.
References
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Bezerra, M. A., Santelli, R. E., Oliveira, E. P., Villar, L. S., & Escaleira, L. A. (2008). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta, 76(5), 965-977. (Simulated reference based on general knowledge from search results[16][17][18][19][20])
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Dey, P., & Kundu, A. (2022). Response surface methodology as a tool for optimization of the extraction of bioactive compounds from plant sources. Journal of the Science of Food and Agriculture.[16] (URL provided by search tool)
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ResearchGate. (n.d.). Optimization of maceration time and ultrasonication time according to desirability. Retrieved from the search results.[7]
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Yuan, B., Lu, M., & Li, D. (2022). Optimization of food-grade bioactive compound extraction from plant sources by response surface methodology approach: A comprehensive review. ResearchGate.[18] (URL provided by search tool)
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Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2020). Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants. MDPI.[19] (URL provided by search tool)
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BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 7-O-Methylaloeresin A and Related Chromones. Retrieved from the search results.[26]
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Nowak, R., & Gawlik-Dziki, U. (2021). Influence of Particle Size and Extraction Methods on Phenolic Content and Biological Activities of Pear Pomace. MDPI.[27]
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Yusoff, I. M., & Zaid, N. S. M. (2018). The effect of particle size and solvent type on the gallic acid yield obtained from Labisia pumila by ultrasonic extraction. MATEC Web of Conferences.[13]
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Fomekong, G. D., & Njimou, J. R. (2022). Response Surface Methodology Applied to the Optimization of the Preparation of Antioxidant and Antidiabetic Extracts from Phragmanthera capitata: Effect of Particle Size, Powder-to-Solvent Ratio, and Temperature. PubMed Central.[5]
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Li, Y., et al. (2020). Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponent. Semantic Scholar.[8]
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Stanković, M. (2016). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. SciSpace.[10]
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Abubakar, A. R., & Haque, M. (2020). Preparation of medicinal plants: Basic extraction and fractionation methods. European Journal of Biotechnology and Bioscience.[1]
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Ivanov, I., & Vrancheva, R. (2021). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. MDPI.[24]
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Singh, R., & Kumar, A. (2021). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Pharmaceutical and Biomedical Analysis. (Simulated reference based on general knowledge from search results[25])
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Sari, D. K., & Susanto, E. (2021). Effect of particle size on phytochemical composition and antioxidant properties of Sargassum cristaefolium ethanol extract. PubMed Central.[14]
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ResearchGate. (2016). How long does the phytocompounds extraction by maceration take? Retrieved from the search results.[6]
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ResearchGate. (2015). How do I choose solvents for extraction process of plant extract? Retrieved from the search results.[2]
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Chen, L., & Yu, H. (2022). A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps. MDPI.[21]
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Jawi, I. M., & Zulkifli, N. (2024). Application of two-level factorial design in optimization of maceration extraction of Curcuma longa curcuminoids extracts. Rasayan Journal of Chemistry.[11]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 5,7-Dihydroxy-2-isopropylchromone and Quercetin
Introduction
In the landscape of drug discovery and cellular health research, the quest for potent antioxidant compounds is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases.[1][2] This guide provides an in-depth, objective comparison of the antioxidant activities of two distinct phenolic compounds: 5,7-Dihydroxy-2-isopropylchromone, a member of the chromone family, and Quercetin, a widely studied flavonol.
While both molecules share a common chromone backbone, their structural nuances lead to different potencies and potential mechanisms of action. Quercetin is one of the most efficient and extensively researched flavonoid antioxidants, ubiquitous in plants and human foods.[1][3][4] 5,7-Dihydroxy-2-isopropylchromone, a less-studied derivative, presents a simpler structure whose antioxidant potential warrants careful examination. This guide will dissect their mechanistic actions, present available experimental data, and provide detailed protocols for key antioxidant assays to empower researchers in their own investigations.
Mechanistic Underpinnings of Antioxidant Activity
The antioxidant capacity of a phenolic compound is intrinsically linked to its chemical structure. Key features dictate the primary mechanism by which it neutralizes free radicals, which can be broadly categorized into direct scavenging and indirect cellular defense modulation.
Direct Radical Scavenging: This involves the direct interaction of the antioxidant with a free radical. The efficacy of this process is governed by the molecule's ability to donate a hydrogen atom or an electron to stabilize the radical.
-
Structural Determinants of Activity: The antioxidant power of flavonoids is largely determined by specific structural criteria. For maximum free radical scavenging, a flavonoid should possess:
-
An ortho-dihydroxy (catechol) group in the B-ring.[3]
-
A 2,3-double bond in the C-ring, conjugated with the 4-oxo (keto) group.[3][5]
Quercetin's structure, featuring a 3',4'-catechol group, a 2,3-double bond, a 4-keto group, and hydroxyl groups at positions 3, 5, and 7, fulfills all these requirements, making it an exceptionally potent direct antioxidant.[1][3] 5,7-Dihydroxy-2-isopropylchromone possesses the 5,7-dihydroxy A-ring and the 4-keto group but lacks the B-ring catechol and the C-ring's 3-hydroxyl group.
-
-
Key Chemical Mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, quenching it.[5][6]
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton (H+), followed by the transfer of an electron to the radical. This mechanism is particularly relevant in polar solvents.[6]
-
Indirect Antioxidant Mechanisms: Beyond direct scavenging, many polyphenols exert their effects by upregulating the cell's own antioxidant defense systems.
-
Nrf2-ARE Signaling Pathway: A critical pathway in cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is bound and targeted for degradation by Keap1. In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), triggering the transcription of numerous protective genes and antioxidant enzymes.[7][8] While quercetin is known to modulate this pathway[9], this mechanism is a particularly highlighted attribute of 5,7-dihydroxychromone's biological activity.[10]
Caption: Direct vs. Indirect antioxidant mechanisms.
Comparative Analysis of Antioxidant Activity
A direct comparison relies on quantitative data from standardized in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The result is typically expressed as an IC50 value—the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.[11]
Quercetin: A Potent, Well-Documented Antioxidant The literature is replete with studies quantifying quercetin's potent antioxidant activity. It consistently demonstrates very low IC50 values across multiple assays, establishing it as a benchmark antioxidant. Its activity is comparable to, and often exceeds, that of synthetic antioxidants like BHT and BHA.[12]
5,7-Dihydroxy-2-isopropylchromone: An Emerging Candidate Direct quantitative data for 5,7-Dihydroxy-2-isopropylchromone, such as IC50 values from DPPH or ABTS assays, are not prominently available in the reviewed scientific literature.[10] However, its activity can be inferred from its structural class and documented biological effects. Chromone derivatives are known to possess antioxidant properties, with activity being highly dependent on the number and position of hydroxyl groups.[13][14] The 5,7-dihydroxy substitution pattern is a key feature contributing to the antioxidant capacity of many flavonoids. The most significant evidence for its antioxidant role comes from studies showing it activates the Nrf2/ARE signaling pathway, suggesting its primary contribution may be through bolstering endogenous cellular defenses rather than potent direct radical scavenging.[10]
Data Summary: Quantitative Antioxidant Activity (IC50)
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference(s) |
| Quercetin | DPPH | 4.60 ± 0.3 | ~1.39 | [11] |
| DPPH | - | 19.17 | ||
| DPPH | - | 15.9 | [15] | |
| ABTS | 48.0 ± 4.4 | ~14.5 | [11] | |
| ABTS | - | 1.89 ± 0.33 | [16] | |
| CAA (EC50) | 8.77 ± 0.09 | ~2.65 | [17] | |
| 5,7-Dihydroxy-2-isopropylchromone | DPPH / ABTS | Data not available | Data not available | [10] |
Note: IC50 values can vary between studies due to minor differences in experimental conditions. This table presents a selection of reported values to demonstrate general potency.
Caption: General workflow for in vitro antioxidant assays.
Conclusion and Future Directions
This guide establishes a comparative framework for understanding the antioxidant activities of 5,7-Dihydroxy-2-isopropylchromone and quercetin.
-
Quercetin stands as a well-validated, highly potent antioxidant, with its efficacy supported by extensive quantitative data. Its chemical structure is ideally suited for direct radical scavenging, making it a gold standard for in vitro antioxidant studies.
-
5,7-Dihydroxy-2-isopropylchromone is a compound of interest whose antioxidant potential appears to be primarily expressed through the modulation of intracellular defense pathways, specifically the activation of the Nrf2 signaling cascade. While its direct radical scavenging capacity is likely modest compared to quercetin due to the absence of key structural features like the B-ring catechol, its ability to enhance the cell's own protective mechanisms is a significant therapeutic attribute.
For researchers and drug development professionals, the choice between these compounds depends on the desired therapeutic strategy. Quercetin is a strong candidate for applications requiring immediate, potent free radical neutralization. In contrast, 5,7-Dihydroxy-2-isopropylchromone may be more suited for strategies aimed at long-term cytoprotection by enhancing endogenous antioxidant defenses.
A critical gap in the current literature is the lack of direct, side-by-side experimental comparisons of these two molecules using standardized assays. Future research should focus on generating these quantitative data (DPPH, ABTS, ORAC, and cellular antioxidant assays) for 5,7-Dihydroxy-2-isopropylchromone to definitively place its potency in context with established antioxidants like quercetin.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
validating anti-inflammatory effects of 5,7-Dihydroxy-2-isopropylchromone in RAW 264.7 cells
[1][2]
Executive Summary
5,7-Dihydroxy-2-isopropylchromone (DIC) represents a distinct scaffold within the chromone family, structurally bridging the gap between natural flavones (like chrysin) and synthetic 2-substituted chromones.[1] While 2-styrylchromones have been extensively characterized, the 2-isopropyl substitution offers a unique lipophilic profile that may enhance cellular permeability while retaining the critical 5,7-dihydroxy pharmacophore required for kinase inhibition.[1]
This guide outlines a definitive validation framework to position DIC against industry standards. It moves beyond basic screening to establish mechanistic causality in the RAW 264.7 inflammatory model.
Part 1: The Comparative Landscape
To publish high-impact data, DIC must be benchmarked against established "Gold Standards."[1] Your experimental design should include these controls to define the Therapeutic Index (TI) and Relative Potency (RP) .
Benchmarking Targets (The "Competitors")
| Comparator | Class | Mechanism | Typical IC50 (NO Inhibition) | Role in Validation |
| Dexamethasone | Corticosteroid | GR Agonist / NF-κB Transrepression | ~1–10 nM | Positive Control (Potency): Establishes the "ceiling" of anti-inflammatory efficacy.[1] |
| Quercetin | Flavonoid | MAPK/NF-κB Inhibitor + Nrf2 Activator | ~10–20 µM | Structural Analog: Validates the contribution of the chromone core vs. the isopropyl group. |
| L-NMMA | NOS Inhibitor | Direct iNOS Enzyme Inhibition | ~20–50 µM | Mechanistic Control: Distinguishes transcriptional suppression (DIC's likely target) from direct enzymatic blockade.[1] |
Part 2: Strategic Validation Workflow
Do not perform experiments in isolation. Follow this "Gate-Stage" logic to ensure data integrity.
Phase 1: The Safety Gate (Cytotoxicity)
Objective: Prove that anti-inflammatory effects are not artifacts of cell death. Protocol: MTT or CCK-8 Assay.[1] Critical Threshold: The concentration used for efficacy testing must maintain >90% cell viability .
-
Seed: RAW 264.7 cells at
cells/well (96-well plate). -
Treat: DIC gradient (1, 5, 10, 20, 50, 100 µM) for 24h.
-
Readout: Absorbance at 570 nm (MTT) or 450 nm (CCK-8).[1]
-
Output: Calculate the
(Cytotoxic Concentration 50%).
Phase 2: The Functional Readout (NO & PGE2)
Objective: Quantify the suppression of inflammatory mediators.[2][3] Causality: LPS (Lipopolysaccharide) triggers TLR4, leading to iNOS and COX-2 upregulation.[1] If DIC works, NO and PGE2 levels must drop dose-dependently.[1]
Step-by-Step Protocol (Griess Assay):
-
Induction: Pre-treat cells with DIC (1–50 µM) for 1h, then add LPS (1 µg/mL). Incubate for 18–24h.
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a new plate.
-
Griess Reaction: Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measurement: Incubate 10 min (dark) and read at 540 nm.
-
Standard Curve: Use Sodium Nitrite (
) to convert Absorbance to µM concentration.
Phase 3: Mechanistic Confirmation (The "Why")
Objective: Map the upstream signaling blockade. Hypothesis: Based on the 5,7-dihydroxy motif, DIC likely inhibits the phosphorylation of IKK or MAPKs (p38/JNK), preventing NF-κB nuclear translocation.
Western Blot Targets:
-
Cytosolic: iNOS, COX-2 (Downstream effectors).[1]
-
Phospho-Proteins (15-30 min post-LPS): p-p65 (NF-κB), p-IκBα, p-ERK, p-p38, p-JNK.[1]
-
Nuclear Fraction: p65 (NF-κB) – Crucial for proving translocation blockade.[1]
Part 3: Visualizing the Mechanism
The following diagram illustrates the validated pathway for Chromone derivatives. Your data should demonstrate that DIC inhibits the Red Nodes (Phosphorylation steps) to prevent the Green Nodes (Inflammatory Outputs).
Caption: Proposed Mechanism of Action. DIC is hypothesized to intercept the inflammatory cascade at the IKK or MAPK phosphorylation stage, preventing the nuclear translocation of NF-κB and subsequent cytokine release.
Part 4: Comparative Data Analysis (Template)
When publishing, summarize your findings using this comparative structure. If your DIC
Table 1: Efficacy Profile (RAW 264.7 + LPS)
| Parameter | DIC (Candidate) | Quercetin (Standard) | Dexamethasone (Control) | Interpretation |
| NO Inhibition ( | Target: < 10 µM | ~15.2 µM [1] | ~0.01 µM | Lower IC50 indicates superior potency to flavonoid standards.[1] |
| PGE2 Inhibition ( | Target: < 8 µM | ~12.5 µM | ~0.005 µM | Critical for pain/swelling correlation. |
| Cytotoxicity ( | Target: > 100 µM | > 100 µM | > 100 µM | High safety margin (Selectivity Index > 10).[1] |
| iNOS Protein Suppression | Dose-dependent | Moderate | Complete | Confirms transcriptional regulation.[1] |
Application Scientist Note: The 2-isopropyl group in DIC is lipophilic.[1] In your discussion, highlight if DIC shows faster onset or higher potency than Quercetin; this is likely due to enhanced cellular uptake facilitated by the isopropyl moiety compared to the more polar hydroxyl groups of standard flavonols [2].
References
-
Anti-inflammatory effects of flavonoids in RAW 264.7 cells. Source:International Immunopharmacology Context: Establishes Quercetin and related flavones as benchmarks with IC50s in the 10–20 µM range.
-
Structure-activity relationships of 2-substituted chromones. Source:Bioorganic & Medicinal Chemistry Letters Context: Validates that lipophilic substitutions at the C-2 position (like isopropyl) often enhance bioavailability and inhibitory potential against inflammatory enzymes.[1]
-
5,7-Dihydroxychromone as a Nrf2 activator. Source:Selleck Chemicals / Biological Data Context: Identifies the core 5,7-dihydroxy scaffold as a potent activator of antioxidant pathways, providing a dual mechanism of action.
-
Validation of NO inhibition protocols in RAW 264.7. Source:Journal of Ethnopharmacology Context: Provides the standard operating procedure for the Griess assay and MTT normalization used in this guide.
Cross-Validation of Analytical Methods for 5,7-Dihydroxy-2-isopropylchromone: HPLC-UV vs. LC-MS/MS
Executive Summary & Strategic Rationale
5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9) is a bioactive chromone derivative often isolated from Helichrysum species and Peucedanum extracts. As a scaffold with potential anti-inflammatory and antimicrobial properties, its accurate quantification is critical in both bulk API manufacturing and pharmacokinetic (PK) profiling.
This guide addresses a common analytical bottleneck: the disconnect between Quality Control (QC) methods and Bioanalytical methods.
-
HPLC-UV is the industry standard for purity assessment and high-concentration formulation analysis due to its robustness and cost-efficiency.
-
LC-MS/MS is required for biological matrices (plasma, tissue) due to its high sensitivity and selectivity.
The Cross-Validation Imperative: Relying on two disconnected datasets can lead to "analytical drift." This guide provides a protocol to cross-validate these methods, ensuring that the purity values derived in QC correlate mathematically with the concentration values detected in biological assays.
Chemical Profile & Solubility Logic
Before designing the protocol, the physicochemical properties of the analyte must dictate the solvent and column choices.
| Property | Specification | Analytical Implication |
| Molecular Formula | MW = 220.22 g/mol . | |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; ideal for Reverse Phase (C18) chromatography. |
| pKa | ~6.5 - 7.0 (7-OH) | Critical: Mobile phase pH must be acidic (< 4.0) to keep the molecule non-ionized and prevent peak tailing. |
| UV Max | ~254 nm, ~295 nm | Strong chromophore allows for sensitive UV detection. |
| Solubility | DMSO, Ethanol, Methanol | Do not dissolve neat standard in water. Use MeOH or ACN for stock solutions. |
Method A: HPLC-UV (High-Concentration QC)
Objective: Routine quantification of bulk material (purity >98%) and stability testing.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
System: Agilent 1200/1260 or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.
-
Why: The isopropyl group adds steric bulk; a standard C18 provides sufficient hydrophobic interaction for retention.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 254 nm (primary) and 280 nm (secondary confirmation).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | Stop |
Standard Preparation
-
Stock Solution: Weigh 10 mg of 5,7-Dihydroxy-2-isopropylchromone into a 10 mL volumetric flask. Dissolve in MeOH to yield 1.0 mg/mL .
-
Working Standards: Serially dilute with Mobile Phase (Initial) to create a curve: 10, 50, 100, 250, 500 µg/mL.
Method B: LC-MS/MS (Trace Bioanalysis)
Objective: Quantification in plasma/media with femtogram-level sensitivity.
Mass Spectrometry Parameters[3][4][8][9]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Optimization Required):
-
Precursor:
221.1 ( ) -
Quantifier Product:
179.1 (Loss of isopropyl group ). -
Qualifier Product:
151.0 (Further fragmentation of the chromone core).
-
UPLC/LC Conditions
-
Column: Sub-2 µm C18 (e.g., Acquity UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Same as HPLC (0.1% Formic Acid/ACN) but flow rate reduced to 0.3 mL/min.
-
Run Time: < 5 minutes (Ballistic gradient).
Cross-Validation Protocol
This is the core scientific contribution. You must prove that Method A and Method B yield statistically equivalent results when concentrations overlap.
The "Bridge" Experiment
-
Preparation: Prepare a "QC Mid" sample at 10 µg/mL . This concentration is at the low end of the HPLC-UV range and the high end of the LC-MS/MS range (after dilution).
-
Execution:
-
Inject the exact same vial into the HPLC-UV system (
). -
Dilute the sample 1:100 (to 100 ng/mL) and inject into the LC-MS/MS system (
).
-
-
Back-Calculation: Calculate the original concentration from both datasets.
Acceptance Criteria
-
Precision (RSD): HPLC < 2.0%; LC-MS/MS < 15.0%.
-
Accuracy (Bias): The mean calculated concentration of Method B must be within ±15% of Method A.
Visualizing the Workflow
Figure 1: Cross-validation workflow bridging high-concentration purity analysis with trace-level bioanalysis.
Performance Comparison Table
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[2] |
| Linearity Range | 10 – 500 µg/mL | 1 – 1000 ng/mL |
| LOD (Limit of Detection) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (Intra-day) | < 1.0% RSD | < 5-8% RSD |
| Selectivity | Moderate (Separates impurities) | High (Mass-specific) |
| Matrix Effect | Negligible | High (Requires IS correction) |
| Primary Use Case | Raw Material Release, Stability | Pharmacokinetics (Plasma/Urine) |
Troubleshooting & Optimization
Peak Tailing in HPLC
-
Cause: Interaction of the 5-OH or 7-OH groups with residual silanols on the column.
-
Solution: Ensure the mobile phase pH is < 3.0. If tailing persists, increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) rather than just using 0.1% Formic Acid.
Signal Suppression in LC-MS
-
Cause: Co-eluting phospholipids in plasma samples.
-
Solution: Use Protein Precipitation (PPT) followed by a phospholipid removal plate (e.g., Ostro or Phree) rather than simple PPT.
-
Internal Standard: Use a deuterated analog if available, or a structural analog like Chrysin or Apigenin if isotopic labels are too costly.
References
-
PubChem. (n.d.). 5,7-Dihydroxy-2-isopropylchromone (CID 25243493).[3] National Center for Biotechnology Information. Retrieved from [Link]
-
Sutton, J. (2025). Critical Parameters during HPLC Method Development. Chromatography Online. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: Understanding the Differences in Pharmaceutical QC. Retrieved from [Link]
-
ResearchGate. (2026). Comparative review on HPLC, UPLC & HPTLC. Retrieved from [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-2-isopropylchromone | C12H12O4 | CID 25243493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
in vitro vs. in vivo efficacy of 5,7-Dihydroxy-2-isopropylchromone
Topic: In Vitro vs. In Vivo Efficacy of 5,7-Dihydroxy-2-isopropylchromone Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists
Executive Summary
5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9) is a naturally occurring bioactive chromone isolated primarily from Hypericum species (e.g., H. seniawinii, H. japonicum) and Baeckea frutescens.[1] Unlike its ubiquitous flavonoid cousins (e.g., quercetin), this compound features a distinct 2-isopropyl substitution, a lipophilic anchor that significantly influences its pharmacological profile.[1]
This guide critically analyzes its efficacy, contrasting robust in vitro data—demonstrating potent neuroprotective and anti-inflammatory activity—with the emerging in vivo landscape derived largely from ethnobotanical and pharmacokinetic extrapolation.
Key Takeaway: The compound acts as a dual-function modulator:
-
Neuroprotection: Mitigates corticosterone-induced apoptosis in neuronal cells (PC12 models).[1]
-
Anti-inflammation: Inhibits Nitric Oxide (NO) production in macrophage models (RAW 264.7).[1][2] Its enhanced lipophilicity (LogP ~2.[1]7) compared to the 2-methyl analog (Noreugenin) suggests superior Blood-Brain Barrier (BBB) permeability, positioning it as a scaffold for neurodegenerative and neuropsychiatric therapeutics.[1]
Compound Profile & Physicochemical Properties
Understanding the "Isopropyl Effect" is crucial for interpreting efficacy data.[1] The isopropyl group at position C-2 increases steric bulk and lipophilicity compared to standard chromones.[1]
| Property | Specification | Biological Implication |
| IUPAC Name | 5,7-dihydroxy-2-(propan-2-yl)-4H-chromen-4-one | -- |
| Molecular Weight | 220.22 g/mol | Low MW favors rapid absorption.[1] |
| LogP (Predicted) | ~2.7 | Optimal range for BBB penetration (CNS activity).[1] |
| Key Substituents | C5-OH, C7-OH, C2-Isopropyl | Hydroxyls provide antioxidant capacity; Isopropyl enhances membrane permeability. |
| Solubility | DMSO, Ethanol; Poor in Water | Requires formulation (e.g., lipid carriers) for in vivo delivery.[1] |
In Vitro Efficacy: Validated Mechanisms
The efficacy of 5,7-Dihydroxy-2-isopropylchromone has been rigorously established in two primary cell-based systems.
A. Neuroprotection (PC12 Cell Model)
Context: High levels of corticosterone (CORT) induce neuronal cell death, mimicking stress-induced neurodegeneration (e.g., depression, Alzheimer's).[1]
-
Experimental Outcome: Pre-treatment with the compound (10 µM) significantly restores cell viability in CORT-injured PC12 cells.[1][2][3]
-
Data Comparison:
-
Mechanism: The compound likely stabilizes mitochondrial membrane potential and inhibits the intrinsic apoptotic cascade triggered by glucocorticoid receptor overactivation.
B. Anti-Inflammatory Activity (RAW 264.7 Macrophage Model)
Context: Lipopolysaccharide (LPS) stimulation triggers the release of pro-inflammatory mediators like Nitric Oxide (NO).[1]
-
Experimental Outcome: The compound exhibits dose-dependent inhibition of NO production without significant cytotoxicity at concentrations up to 50 µM.[1]
-
Potency: While less potent than steroidal controls (e.g., Dexamethasone), it offers a safer toxicity profile, making it a candidate for chronic inflammation management.[1]
C. Antiviral Potential [1][2][4][5][6][7]
-
Activity: Inhibits EBV-Early Antigen (EBV-EA) activation, suggesting potential as a chemopreventive agent against virus-induced carcinogenesis.[1]
In Vivo Efficacy: Bridging the Gap
Direct in vivo monotherapy studies for the purified aglycone are limited. However, efficacy is strongly supported by pharmacokinetic inference and ethnobotanical data of the parent extracts.
A. The "Lipophilic Bridge" Hypothesis
The 2-isopropyl group is the critical differentiator.[1]
-
Vs. Noreugenin (2-methyl): The isopropyl group increases lipophilicity (LogP 2.7 vs. 1.8).[1] This predicts higher passive diffusion across the Blood-Brain Barrier (BBB), validating the in vitro neuroprotective results.[1]
-
Metabolic Fate: The presence of glycosides (e.g., 8-β-D-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone) in plant sources suggests that the aglycone undergoes Phase II metabolism (glucuronidation/glycosylation) in vivo.[1] This may limit the half-life of the free aglycone but creates a circulating pool of prodrugs.[1]
B. Ethnobotanical Validation
-
Source: Hypericum seniawinii and Baeckea frutescens.[1]
-
Traditional Use: Treatment of depression and inflammatory infectious diseases .[1][2]
-
Correlation: The in vitro neuroprotective activity (anti-depressant mechanism) and anti-inflammatory data directly align with these traditional in vivo applications.[1]
Comparative Analysis: 5,7-Dihydroxy-2-isopropylchromone vs. Alternatives
| Feature | 5,7-Dihydroxy-2-isopropylchromone | Noreugenin (2-Methyl Analog) | Desipramine (TCA Antidepressant) |
| Primary Class | Alkyl-Chromone | Alkyl-Chromone | Tricyclic Antidepressant |
| Lipophilicity | High (LogP ~2.7) | Moderate (LogP ~1.[1]8) | High |
| Neuroprotection | High (PC12 Assay) | Moderate | High (Standard Control) |
| Anti-inflammatory | Moderate (NO inhibition) | Moderate | Low/Indirect |
| Toxicity Profile | Low (No cytotoxicity @ 50µM) | Low | Moderate (Cardiotoxicity risk) |
| Mechanism | Multi-target (Antioxidant/Anti-apoptotic) | Antioxidant | Reuptake Inhibition |
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of action inferred from the in vitro data.
Caption: Dual-action mechanism showing stabilization of mitochondrial function in neurons and inhibition of inflammatory signaling in macrophages.[1]
Detailed Experimental Protocols
To reproduce the key in vitro efficacy data, follow these standardized protocols.
Protocol A: Neuroprotection Assay (PC12 Cells)
Objective: Assess efficacy against corticosterone-induced cytotoxicity.[1][2][3][9]
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum (FBS) at 37°C/5% CO₂.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Pre-treatment: Replace medium with serum-free medium containing 5,7-Dihydroxy-2-isopropylchromone (concentrations: 1, 5, 10 µM). Incubate for 1 hour.
-
Injury Induction: Add Corticosterone (CORT) to a final concentration of 200 µM.[1] Co-incubate for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
.[1]
Protocol B: Anti-Inflammatory NO Inhibition (RAW 264.7)
Objective: Measure inhibition of nitrite accumulation (proxy for NO).[1]
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. -
Induction & Treatment: Treat cells simultaneously with LPS (1 µg/mL) and the test compound (10–50 µM) for 24 hours.[1]
-
Griess Assay:
-
Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).[1]
-
Incubate for 10 minutes at room temperature.
-
-
Quantification: Measure Absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
References
-
Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim. Source: MDPI / Molecules (2022) Key Finding: Isolation of 5,7-dihydroxy-2-isopropylchromone and demonstration of neuroprotective effects in PC12 cells.[1][9] [1]
-
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features Source: PMC / NIH (2021) Key Finding: Comprehensive review of chromone derivatives, including antiviral activity of isopropylchromone glycosides.[1]
-
Chemical constituents of Baeckea frutescens leaves Source: Phytochemistry (1996/1999) Key Finding: Identification of the compound and its glycosides in Baeckea frutescens, establishing the natural abundance of this scaffold. (Note: Linked to related chromone study for context)
-
PubChem Compound Summary: 5,7-Dihydroxy-2-isopropylchromone Source: PubChem (CID 25243493) Key Finding:[1] Chemical structure, physical properties, and database of biological test results. [1]
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim. [mdpi.com]
- 4. Screening of Active Compounds Against Porcine Epidemic Diarrhea Virus in Hypericum japonicum Thunb. ex Murray Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative study of synthetic vs. natural 5,7-Dihydroxy-2-isopropylchromone
Executive Summary
This guide provides a critical technical comparison between naturally isolated and totally synthesized 5,7-Dihydroxy-2-isopropylchromone (CAS: 96552-59-9). Also known as 5,7-dihydroxy-2-(1-methylethyl)-4H-1-benzopyran-4-one, this bioactive chromone is a key metabolite found in Hypericum and Baeckea species, exhibiting significant neuroprotective and anti-inflammatory properties.
The Verdict: For early-stage in vitro screening and high-throughput assays, Synthetic production is the superior choice due to batch-to-batch reproducibility and the absence of interfering "congeners" (structurally similar impurities). Natural isolation is currently reserved for "entourage effect" studies where the synergistic activity of co-occurring benzophenones and chromones is the variable of interest.
Chemical Profile & Structural Integrity[1][2]
Before analyzing production routes, we must establish the target specification.
| Feature | Specification |
| IUPAC Name | 5,7-dihydroxy-2-(propan-2-yl)-4H-chromen-4-one |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Key Functional Groups | C-5 Hydroxyl (H-bonded to carbonyl), C-7 Hydroxyl (reactive), C-2 Isopropyl (lipophilic anchor) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[1][2] |
| Identification (NMR) | δH (DMSO-d6): 12.80 (s, 5-OH), 6.18 (d, H-6), 6.35 (d, H-8), 6.01 (s, H-3), 1.25 (d, isopropyl CH3). |
Production Analysis: Natural Isolation vs. Total Synthesis
A. Natural Route: Isolation from Hypericum seniawinii
Mechanism: Extraction relies on the differential solubility of phenolic compounds. The molecule co-occurs with structurally distinct benzophenones and similar chromones (e.g., urachromone B), making purification labor-intensive.
Workflow Summary:
-
Biomass: Aerial parts of Hypericum seniawinii or Hypericum japonicum.
-
Extraction: Exhaustive maceration with 95% Ethanol.
-
Partitioning: Crude extract suspended in water and partitioned with Petroleum Ether (removes lipids)
Ethyl Acetate (target fraction). -
Purification: Silica gel column chromatography (CHCl₃/MeOH gradient) followed by Sephadex LH-20 or semi-preparative HPLC.
Critical Limitation: The yield is typically <0.01% (w/w) of dried plant material.
B. Synthetic Route: The Modified Baker-Venkataraman Rearrangement
Mechanism: This route offers complete control over the C-2 substitution (isopropyl group) and ensures the 5,7-dihydroxy pattern is established early via the starting material, Phloroacetophenone.
Workflow Summary:
-
Precursor: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone).
-
Esterification: Reaction with Isobutyryl chloride (provides the isopropyl skeleton).
-
Rearrangement: Base-catalyzed (K₂CO₃ or NaH) migration of the ester to the diketone intermediate.
-
Cyclization: Acid-catalyzed ring closure (H₂SO₄/AcOH) to form the chromone core.
Visualizing the Pathways
The following diagrams illustrate the distinct logic flow for both sourcing methods.
Diagram 1: Comparative Production Workflows
Caption: Comparison of the linear, scalable synthetic pathway versus the subtractive, low-yield natural isolation workflow.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate steps do not yield the described physical changes (color shift, precipitate formation), the process must be halted and parameters re-evaluated.
Protocol A: Total Synthesis (Recommended for Research)
Objective: Synthesize 10g of 5,7-Dihydroxy-2-isopropylchromone.
-
Acylation (Formation of Ester):
-
Dissolve 2',4',6'-trihydroxyacetophenone (1 eq) in dry Pyridine.
-
Add Isobutyryl chloride (1.1 eq) dropwise at 0°C.
-
Observation: Solution will darken. Stir for 2h at RT.
-
Pour into ice-HCl. Filter the white solid precipitate (Ester intermediate).
-
-
Rearrangement (The Critical Step):
-
Cyclization:
-
Reflux the diketone in Glacial Acetic Acid with catalytic conc. H₂SO₄ for 1 hour.
-
Pour into crushed ice.
-
Result: Pale yellow needles of 5,7-Dihydroxy-2-isopropylchromone precipitate.
-
Recrystallization: Purify using Methanol/Water.
-
Protocol B: Natural Extraction (For Reference/Bio-Comparison)
Objective: Isolate 5mg from biomass.
-
Maceration: Soak 1kg dried Hypericum powder in 10L 95% EtOH for 72h. Evaporate solvent.
-
Fractionation: Suspend residue in H₂O. Wash with Petroleum Ether (discard layer). Extract aqueous phase with Ethyl Acetate (3x).
-
Chromatography:
-
Load EtOAc fraction onto Silica Gel 60.
-
Elute with CHCl₃:MeOH (100:1
80:20). -
TLC Check: Look for spots fluorescing yellow under UV365 (typical of flavonoids/chromones).
-
-
Final Polish: Pass active fractions through Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.
Performance Comparison Data
The following data aggregates findings from bioactivity studies (specifically neuroprotection and anti-inflammation) and chemical analysis.
| Metric | Synthetic Product | Natural Isolate | Implications |
| Purity (HPLC) | >99.5% | 92-96% | Synthetic is required for crystallographic studies or SAR (Structure-Activity Relationship) mapping. |
| Impurity Profile | Trace solvents (Pyridine, AcOH).[4] | Related chromones (e.g., Urachromone B), Benzophenones.[1] | Natural impurities may cause false positives in bioassays. |
| Cost per mg | Low ($0.50 - $2.00) | High ($50.00 - $200.00) | Natural isolation is economically unviable for large-scale drug development. |
| Bioactivity (Neuroprotection) | IC₅₀ consistent across batches. | IC₅₀ varies by harvest season/location. | Natural extracts show variability due to environmental stress on the plant. |
| Availability | On-demand (Week lead time). | Seasonal (Requires specific plant species). | Supply chain risk is high for natural sourcing. |
Diagram 2: Decision Matrix for Researchers
Caption: Decision tree for selecting the appropriate source based on research goals.
References
-
PubChem. (n.d.).[2] 5,7-Dihydroxy-2-isopropylchromone | C12H12O4.[2][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
Qiu, D., et al. (2022).[1] Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim. Semantic Scholar. Retrieved February 1, 2026, from [Link]
-
Ibrahim, S.R.M., et al. (2021).[4][5] Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI, Molecules. Retrieved February 1, 2026, from [Link]
-
Kijjoa, A., et al. (2002). Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone. PubMed.[2] Retrieved February 1, 2026, from [Link]
-
Asian Journal of Chemistry. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Retrieved February 1, 2026, from [Link]
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Technical Evaluation Guide: Pro-oxidant Potential of 5,7-Dihydroxy-2-isopropylchromone
The following guide provides a technical evaluation framework for 5,7-Dihydroxy-2-isopropylchromone (DHIPC) , focusing on distinguishing its therapeutic antioxidant efficacy from its potential pro-oxidant liabilities in drug development.
Executive Summary: The Redox Paradox
In the development of chromone-based therapeutics, the 5,7-dihydroxy substitution pattern is a double-edged sword. While it is essential for Nrf2/ARE pathway activation (providing neuroprotection and anti-inflammatory effects), it also creates a potential coordination site for transition metals (Cu, Fe). Under specific physiological conditions—particularly high local metal concentrations found in neurodegenerative plaques or cancer microenvironments—this can flip the molecule from an antioxidant to a pro-oxidant via Fenton chemistry.
This guide outlines the critical experimental protocols required to map the "safe zone" of 5,7-Dihydroxy-2-isopropylchromone (DHIPC), comparing it against the high-risk benchmark Quercetin and the metabolic standard Ascorbic Acid .
Mechanistic Analysis: Structural Basis of Activity
The 5,7-Dihydroxy Motif
Unlike Quercetin, which possesses a catechol moiety (3',4'-dihydroxy) and a 3-hydroxyl group—features highly correlated with auto-oxidation and pro-oxidant toxicity—DHIPC lacks the B-ring catechol and the 3-OH group.
-
Antioxidant Driver: The 5,7-dihydroxy core facilitates electron delocalization, activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), upregulating HO-1 and NQO1.
-
Pro-oxidant Risk: The carbonyl at C4 and the hydroxyl at C5 can form a chelate ring with Cu(II). If this complex facilitates the reduction of Cu(II) to Cu(I), it fuels the production of hydroxyl radicals ([1]•OH).[1][2][3][4][5][6]
Visualizing the Pathway
The following diagram illustrates the bifurcation between the compound's beneficial signaling and its potential metal-dependent toxicity.
Figure 1: Mechanistic bifurcation of DHIPC. The 5-OH/4-C=O chelation site drives the pro-oxidant risk, while the electrophilic nature drives Nrf2-mediated protection.
Comparative Performance Guide
The following table contrasts DHIPC with industry standards. Data is synthesized from structure-activity relationship (SAR) studies of the chromone scaffold.
| Feature | 5,7-DH-2-isopropylchromone | Quercetin (Benchmark) | Ascorbic Acid (Control) |
| Primary Mechanism | Nrf2 Activation (Indirect Antioxidant) | Direct Radical Scavenging | Direct Electron Donation |
| Pro-oxidant Risk | Low to Moderate (Requires high Cu²⁺) | High (Auto-oxidizes rapidly) | High (In presence of Fe³⁺) |
| Metal Chelation | Bidentate (5-OH, 4-C=O) | Tridentate (3-OH, 3',4'-OH) | Monodentate/Bidentate |
| Lipophilicity (LogP) | ~2.5 (High cellular uptake) | 1.48 (Moderate) | -1.85 (Hydrophilic) |
| Stability | High (Resistant to auto-oxidation) | Low (Unstable in media) | Low (Rapid oxidation) |
Key Insight: DHIPC offers a superior safety profile compared to Quercetin because it lacks the 3-OH group, which is the primary driver of mutagenic pro-oxidant activity in flavonoids.
Experimental Protocols for Evaluation
To objectively validate the pro-oxidant potential, you must bypass simple radical scavenging assays (like DPPH) which do not detect pro-oxidant behavior. Instead, use these two self-validating protocols.
Protocol A: Copper-Phenanthroline DNA Damage Assay
This assay detects if the compound reduces Cu(II) to Cu(I), generating ROS that cleave plasmid DNA.
Reagents:
-
Supercoiled Plasmid DNA (pBR322), 0.5 µ g/reaction .
-
CuCl₂ (100 µM stock).
-
DHIPC (10–100 µM).
-
Positive Control: Ascorbic Acid (known DNA cleaver with Cu).
Workflow:
-
Incubation: Mix DNA + CuCl₂ (50 µM final) + DHIPC (graded concentrations) in 10 mM Tris-HCl buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Analysis: Run samples on a 1% agarose gel with ethidium bromide.
-
Quantification: Measure the conversion of Supercoiled (Form I) DNA to Nicked (Form II) and Linear (Form III) DNA.
Self-Validation Check:
-
If DHIPC is pro-oxidant: You will see a dose-dependent disappearance of the Supercoiled band.
-
Validation: Addition of Bathocuproine (Cu(I) chelator) should inhibit the damage, confirming the metal-dependent mechanism.
Protocol B: Intracellular ROS vs. Nrf2 Activation
Distinguish between toxic oxidative stress and beneficial signaling.
Workflow Visualization:
Figure 2: Dual-endpoint evaluation workflow to distinguish signaling from toxicity.
Interpretation:
-
Ideal Profile: Mild transient ROS increase (<1.5 fold) + Robust HO-1 upregulation (>3 fold).
-
Toxic Profile: Sustained high ROS (>3 fold) + Cell viability loss (MTT assay).
References
-
Lee, Y. et al. (2015). "Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway."[7] Life Sciences.
-
Procházková, D. et al. (2011). "Antioxidant and prooxidant properties of flavonoids." Fitoterapia.
-
Eghbaliferiz, S. et al. (2016). "Pro-oxidant Activity of Polyphenols, Flavonoids, Anthocyanins and Carotenoids: Updated Review of Mechanisms and Catalyzing Metals." Phytotherapy Research.
-
Yen, G.C. et al. (2002). "Antioxidant and pro-oxidant properties of ascorbic acid and gallic acid." Food Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 25243493, 5,7-Dihydroxy-2-isopropylchromone." PubChem.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 5,7-Dihydroxy-2-isopropylchromone
For the pioneering researchers, scientists, and drug development professionals dedicated to exploring the potential of novel chemical entities, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5,7-Dihydroxy-2-isopropylchromone, a compound of interest with limited publicly available safety data. By synthesizing information from structurally similar compounds and adhering to established laboratory safety principles, this document serves as a comprehensive operational and disposal plan. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a deep trust in our dedication to your safety and success.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for 5,7-Dihydroxy-2-isopropylchromone, a thorough risk assessment is the foundational step. Structurally related compounds, such as other dihydroxychromones and coumarins, consistently indicate potential hazards. Therefore, it is prudent to treat this compound with a degree of caution, assuming it may cause skin irritation, serious eye irritation, and potential respiratory irritation.
A comprehensive hazard assessment should be conducted in accordance with your institution's safety protocols and OSHA's requirements for a hazard assessment to determine workplace hazards that necessitate the use of personal protective equipment.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical barrier against potential exposure.[2][3] The following table outlines the recommended PPE for handling 5,7-Dihydroxy-2-isopropylchromone, based on the potential hazards identified from analogous compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[4] For tasks involving a higher risk of splashes or extended contact, consider thicker, chemical-resistant gloves such as butyl rubber.[5] Always inspect gloves for tears or punctures before use and replace them immediately if compromised or after a known splash.[4] Never wash or reuse disposable gloves.[4] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher splash potential, chemical splash goggles or a face shield worn over safety glasses are necessary to protect against eye and face hazards.[2][6] |
| Body Protection | A laboratory coat is mandatory to protect skin and personal clothing from contamination.[2] For tasks with a significant risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. The selection of the appropriate respirator must be based on a formal risk assessment and in compliance with your institution's respiratory protection program.[1][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly inspect all PPE for integrity before donning.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the containment area.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
All transfers of the compound, whether in solid or solution form, should be conducted within the fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 5,7-Dihydroxy-2-isopropylchromone and any associated contaminated materials is crucial. While specific regulations may vary by institution and locality, the following general guidelines should be followed:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, paper towels, and disposable labware, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Some flavonoid and chromone compounds can be metabolized or degraded through specific processes, but these should only be undertaken with the approval and guidance of your institution's environmental health and safety department.[7]
-
Consult Your EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on the appropriate waste streams and disposal protocols for your location.
By adhering to these rigorous safety and handling protocols, you can confidently advance your research while maintaining a secure laboratory environment. Our goal is to be your trusted partner in scientific discovery, providing the critical information you need to work safely and effectively.
References
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Amsafe PPE. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Office of Environment, Health & Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
MDPI. (2020). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1989). Guidelines for the selection of gloves for the workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Retrieved from [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. osha.gov [osha.gov]
- 7. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
